EV-A71-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18N4OS |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[4-[6-[[4-(1,2,4-triazol-1-yl)phenyl]methylsulfanyl]-3-pyridinyl]phenyl]methanol |
InChI |
InChI=1S/C21H18N4OS/c26-12-16-1-5-18(6-2-16)19-7-10-21(23-11-19)27-13-17-3-8-20(9-4-17)25-15-22-14-24-25/h1-11,14-15,26H,12-13H2 |
InChI Key |
DEMHACHOJXZMJU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
EV-A71-IN-2: A Technical Whitepaper on its Mechanism of Action as a 3C Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Enterovirus A71 (EV-A71) is a significant pediatric pathogen and the primary causative agent of Hand, Foot, and Mouth Disease (HFMD), which can lead to severe neurological complications. The viral 3C protease (3Cpro) is essential for the cleavage of the viral polyprotein into functional units, making it a prime target for antiviral drug development. This technical guide provides an in-depth analysis of EV-A71-IN-2 (also identified as compound 6c), a potent inhibitor of the EV-A71 3C protease. This document outlines the molecule's mechanism of action, summarizes its in vitro efficacy, and provides detailed experimental protocols for key assays used in its characterization.
Introduction to EV-A71 and the 3C Protease Target
EV-A71 is a non-enveloped, single-stranded positive-sense RNA virus belonging to the Picornaviridae family. Upon entry into a host cell, the viral RNA is translated into a single large polyprotein, which is subsequently cleaved by viral proteases, 2Apro and 3Cpro, to yield mature structural and non-structural proteins. The 3C protease is a chymotrypsin-like cysteine protease that performs the majority of these cleavages, making it indispensable for viral replication. Inhibition of 3Cpro activity blocks the viral life cycle, thus preventing the production of new viral particles.
Quantitative Efficacy of this compound (Compound 6c)
The antiviral activity and cytotoxicity of this compound and related compounds have been evaluated in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
| Compound | 3Cpro Inhibition IC50 (µM) | Antiviral Activity EC50 (µM) | Cytotoxicity CC50 (µM) | Cell Line | Reference |
| This compound (6c) | 10.0 | 1.3 | 8 | Not Specified | [1] |
| This compound | Not Reported | 0.29 | Not Reported | MRC-5 | [2] |
| This compound | Not Reported | 1.66 | Not Reported | RD | [2] |
| Compound 6a | 10.6 | 1.8 | >100 | Not Specified | [1] |
| Compound 6b | 8.2 | 2.9 | 21 | Not Specified | [1] |
| Rupintrivir (AG7088) | Not Reported | Not Reported | Not Reported | Not Specified |
Note: The discrepancy in EC50 values for this compound (compound 6c) between sources may be due to different experimental conditions, viral strains, or cell lines used.
Mechanism of Action
This compound is a peptidomimetic inhibitor designed to target the active site of the EV-A71 3C protease. The proposed mechanism of action involves the covalent modification of the catalytic cysteine residue within the enzyme's active site, thereby irreversibly inactivating the protease. This inhibition of 3Cpro prevents the processing of the viral polyprotein, leading to a halt in the viral replication cycle.
Signaling Pathway and Viral Life Cycle Interference
The following diagram illustrates the EV-A71 life cycle and the point of intervention for 3C protease inhibitors like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of 3C protease inhibitors.
EV-A71 3C Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant 3C protease.
Materials:
-
Recombinant EV-A71 3C protease
-
Fluorogenic peptide substrate (e.g., Dabcyl-KEALFQGPPQFE-Edans)
-
Assay Buffer: 50 mM Tris pH 7.0, 150 mM NaCl, 10% (v/v) glycerol, 1 mM TCEP
-
Test compound (this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add 50 µL of 2x concentrated 3C protease solution to each well of the 384-well plate containing the test compound.
-
Incubate the plate at room temperature for 1 hour.
-
Initiate the enzymatic reaction by adding 50 µL of the 2x concentrated fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (excitation: 336 nm, emission: 455 nm) in kinetic mode for a set period (e.g., 60 minutes) at room temperature.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)
This cell-based assay determines the concentration of a compound required to protect cells from virus-induced cell death.
Materials:
-
RD (Rhabdomyosarcoma) or MRC-5 cells
-
EV-A71 viral stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compound (this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with EV-A71 at a specific multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a CO2 incubator until widespread CPE is observed in the virus control wells (typically 2-3 days).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from viral-induced death.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.
Materials:
-
RD cells
-
EV-A71 viral stock
-
Test compound (this compound) at a fixed concentration (e.g., 5x EC50)
-
96-well cell culture plates
Procedure:
-
Seed RD cells in a 96-well plate and allow them to form a monolayer.
-
Infect the cells with EV-A71 (MOI of 1).
-
Add the test compound at different time points relative to infection: before infection (-2h), during infection (0h), and at various times post-infection (e.g., 2h, 4h, 6h, 8h).
-
After a full replication cycle (e.g., 12-24 hours), collect the cell lysates or supernatants.
-
Quantify the viral yield (e.g., by plaque assay or qRT-PCR for viral RNA).
-
Analyze the reduction in viral yield at each time point to identify the inhibited stage. For a 3Cpro inhibitor, significant inhibition is expected when the compound is added during and after the translation phase.
Visualizing Experimental Workflows and Logical Relationships
General Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for characterizing a novel antiviral compound like this compound.
References
EV-A71-IN-2: A Technical Overview of its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, positive-sense, single-stranded RNA virus belonging to the Picornaviridae family. It is a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children and can be associated with severe neurological complications, including brainstem encephalitis and acute flaccid paralysis. Currently, there are no approved antiviral therapies for EV-A71 infections, highlighting the urgent need for the development of effective antiviral agents. EV-A71-IN-2 has been identified as an inhibitor of EV-A71. This technical guide provides a comprehensive overview of the antiviral activity spectrum, mechanism of action, and experimental methodologies related to this compound and its chemical class, the quinoxaline (B1680401) derivatives.
Quantitative Antiviral Activity
This compound is identified as a quinoxaline derivative, referred to as compound 6c in some commercial sources and compound 6 in foundational research literature. The antiviral activity of this compound has been evaluated against Enterovirus A71 and a panel of other enteroviruses. The following tables summarize the available quantitative data. Of note, there is a discrepancy in the reported activity against EV-A71 between commercial suppliers and published research, which is highlighted below.
Table 1: Antiviral Activity of this compound (Compound 6c) Against EV-A71 (MedchemExpress Data) [1]
| Compound | Virus | Cell Line | EC50 (µM) |
| This compound (compound 6c) | EV-A71 | MRC-5 | 0.29 |
| This compound (compound 6c) | EV-A71 | RD | 1.66 |
Table 2: Antiviral Activity Spectrum of Quinoxaline Derivative (Compound 6) and Related Analogs (Published Research Data) [2]
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 6 (this compound) | EV-A71 | - | >100 | >100 (Vero-76) | - |
| CVB3 | - | >100 | >100 (Vero-76) | - | |
| CVB4 | Vero-76 | 1.7 | >100 | >58.8 | |
| E9 | LLC-MK2 | >100 | >100 | - | |
| EV-D68 | HeLa | >100 | >100 | - | |
| 7 | EV-A71 | - | >100 | >100 (Vero-76) | - |
| CVB3 | - | >100 | >100 (Vero-76) | - | |
| CVB4 | Vero-76 | 1.5 | >100 | >66.7 | |
| E9 | LLC-MK2 | >100 | >100 | - | |
| EV-D68 | HeLa | >100 | >100 | - | |
| 8 | EV-A71 | - | >100 | >100 (Vero-76) | - |
| CVB3 | - | >100 | >100 (Vero-76) | - | |
| CVB4 | Vero-76 | >100 | >100 | - | |
| E9 | LLC-MK2 | 6 | >100 | >16.7 | |
| EV-D68 | HeLa | >100 | >100 | - |
CVB3: Coxsackievirus B3, CVB4: Coxsackievirus B4, E9: Echovirus 9, EV-D68: Enterovirus D68 CC50: 50% cytotoxic concentration EC50: 50% effective concentration SI: Selectivity Index (CC50/EC50)
Mechanism of Action
Quinoxaline derivatives, the chemical class of this compound, have been shown to act as capsid-binding inhibitors. They specifically target the viral protein 1 (VP1), a key structural protein of the enterovirus capsid. By binding to a hydrophobic pocket within VP1, these compounds stabilize the capsid, thereby preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA into the cytoplasm of the host cell. This mechanism effectively blocks the initiation of viral replication at an early stage of the infection cycle.
Experimental Protocols
The antiviral activity and cytotoxicity of quinoxaline derivatives are typically evaluated using cell-based assays. The following are detailed methodologies for the key experiments cited.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound, which is the concentration that inhibits the virus-induced cell death by 50%.
Materials:
-
Host cell line (e.g., Vero-76, HeLa, LLC-MK2)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Enterovirus stock
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
After 24 hours, remove the growth medium from the cell plates and add the serially diluted compound.
-
Add a standardized amount of virus (e.g., 100 TCID50) to all wells except for the cell control and compound toxicity control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for the development of significant CPE in the virus control wells (typically 3-5 days).
-
After the incubation period, assess cell viability using a reagent such as MTT. This involves adding the reagent to each well and incubating for a specified time to allow for the formation of a colored formazan (B1609692) product in viable cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay provides a more quantitative measure of the inhibition of infectious virus particle production.
Materials:
-
Host cell line grown to confluence in 6- or 12-well plates
-
Cell culture medium
-
Enterovirus stock
-
Test compound
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Protocol:
-
Prepare serial dilutions of the test compound.
-
Infect confluent monolayers of host cells with a known number of plaque-forming units (PFU) of the virus in the presence of the serially diluted compound.
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound.
-
Incubate the plates until distinct plaques are visible.
-
Fix and stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
References
A Technical Guide to Rupintrivir (AG7088): A Potent Inhibitor of Enterovirus A71
Disclaimer: The compound "EV-A71-IN-2" as specified in the user request does not correspond to a publicly documented antiviral agent. Therefore, this guide focuses on Rupintrivir (AG7088) , a well-characterized and potent inhibitor of the Enterovirus A71 (EV-A71) 3C protease, to fulfill the user's request for an in-depth technical overview of a relevant EV-A71 inhibitor.
This whitepaper provides a detailed examination of the discovery, synthesis, and biological evaluation of Rupintrivir, a peptidomimetic inhibitor targeting the EV-A71 3C protease (3Cpro). It is intended for researchers, scientists, and drug development professionals working on antiviral therapies for EV-A71, the causative agent of hand, foot, and mouth disease (HFMD) and severe neurological complications.
Discovery and Rationale
Rupintrivir (formerly AG7088) was initially developed as a potent inhibitor of the human rhinovirus (HRV) 3C protease. Given the high degree of structural and functional conservation of the 3C protease across the Picornaviridae family, which includes both rhinoviruses and enteroviruses, Rupintrivir was investigated for its activity against EV-A71. The 3C protease is an essential viral enzyme responsible for the proteolytic processing of the viral polyprotein, making it an attractive target for antiviral drug development. Inhibition of 3Cpro blocks the viral replication cycle, preventing the production of mature viral proteins necessary for viral assembly and propagation.
Synthesis of Rupintrivir (AG7088)
The chemical synthesis of Rupintrivir is a multi-step process involving the assembly of a peptidomimetic backbone with a key Michael acceptor warhead that irreversibly binds to the active site of the 3C protease. While the specific proprietary synthesis details may vary, a general synthetic approach based on publicly available information for similar peptidomimetic inhibitors is outlined below.
Please note: This is a generalized representation and not a detailed experimental protocol.
Quantitative Antiviral Activity
Rupintrivir has demonstrated potent in vitro activity against various strains of EV-A71. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Line | EV-A71 Strain | Reference |
| EC50 | 0.01 µM | Not Specified | Not Specified | [1] |
| IC50 (Protease Activity) | 2.5 ± 0.5 µM | In vitro assay | Not Specified | [1] |
| CC50 | >1000 µM | Not Specified | Not Applicable | [1] |
EC50 (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of viral replication. IC50 (Half-maximal inhibitory concentration): The concentration of the drug that inhibits 50% of the 3C protease enzymatic activity. CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes 50% cell death.
The high selectivity index (SI = CC50/EC50) indicates that Rupintrivir is highly specific for its viral target with low cellular toxicity.
Mechanism of Action and Signaling Pathway
Rupintrivir functions by inhibiting the viral 3C protease. The EV-A71 genome is translated into a single large polyprotein, which must be cleaved by viral proteases (2Apro and 3Cpro) to release individual functional viral proteins. The 3C protease is responsible for the majority of these cleavages.
By binding to the active site of the 3C protease, Rupintrivir prevents the processing of the viral polyprotein, thereby halting the viral replication cycle.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antiviral activity of Rupintrivir.
3C Protease Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of Rupintrivir on the enzymatic activity of recombinant EV-A71 3C protease.
-
Expression and Purification of 3C Protease: The gene encoding EV-A71 3C protease is cloned into an expression vector and transformed into E. coli. The recombinant protein is then expressed and purified using affinity chromatography.
-
Fluorogenic Substrate: A synthetic peptide substrate containing a cleavage site for 3C protease is used. The peptide is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched.
-
Assay Procedure:
-
Recombinant 3C protease is pre-incubated with varying concentrations of Rupintrivir in a suitable buffer.
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated for each concentration of Rupintrivir. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay determines the concentration of Rupintrivir required to protect host cells from virus-induced cell death.
-
Cell Culture: A susceptible cell line (e.g., Vero or RD cells) is seeded in 96-well plates and grown to confluency.
-
Virus Infection and Treatment:
-
The cell culture medium is removed, and the cells are washed.
-
Serial dilutions of Rupintrivir are added to the wells, followed by a standardized amount of EV-A71.
-
Control wells include uninfected cells, and infected cells without any compound.
-
-
Incubation: The plates are incubated at 37°C in a CO2 incubator until the cytopathic effect is observed in the virus control wells (typically 2-3 days).
-
Assessment of Cell Viability: Cell viability is quantified using a colorimetric assay, such as the MTT or MTS assay. The absorbance is read using a plate reader.
-
Data Analysis: The percentage of cell protection is calculated for each concentration of Rupintrivir. The EC50 value is determined by plotting the percentage of protection against the logarithm of the compound concentration.
Cytotoxicity Assay
This assay is performed in parallel with the CPE assay to determine the toxicity of the compound to the host cells.
-
Cell Culture: Cells are seeded in 96-well plates as described for the CPE assay.
-
Compound Treatment: Serial dilutions of Rupintrivir are added to the wells containing uninfected cells.
-
Incubation and Viability Assessment: The plates are incubated for the same duration as the CPE assay, and cell viability is assessed using the same method (e.g., MTT assay).
-
Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration. The CC50 value is determined by plotting the percentage of cytotoxicity against the logarithm of the compound concentration.
Conclusion
Rupintrivir (AG7088) is a potent and specific inhibitor of the EV-A71 3C protease with significant antiviral activity in vitro and a favorable safety profile. Its well-defined mechanism of action and proven efficacy make it a valuable lead compound for the development of therapeutics against EV-A71 infections. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
EV-A71 Target Identification in Viral Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded positive-sense RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD). In some cases, particularly in young children, EV-A71 infection can lead to severe neurological complications, making the development of effective antiviral therapies a critical public health priority. The viral replication cycle presents a multitude of potential targets for therapeutic intervention.
The EV-A71 Replication Cycle: A Landscape of Therapeutic Targets
The replication of EV-A71 is a multi-stage process that is heavily reliant on host cell machinery. Understanding this cycle is fundamental to identifying viable drug targets. The key stages include:
-
Attachment and Entry: The virus binds to specific host cell receptors, such as Scavenger Receptor Class B Member 2 (SCARB2) and P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), followed by entry into the cell via endocytosis.
-
Uncoating: Following internalization, the viral capsid undergoes conformational changes, leading to the release of the viral RNA genome into the cytoplasm.
-
Translation and Polyprotein Processing: The viral RNA contains an Internal Ribosome Entry Site (IRES) that facilitates the translation of a single large polyprotein. This polyprotein is subsequently cleaved by viral proteases, 2Apro and 3Cpro, into structural (VP1-VP4) and non-structural proteins (2A-2C, 3A-3D).
-
RNA Replication: The non-structural proteins form a replication complex on intracellular membranes, where the viral RNA-dependent RNA polymerase (RdRp), 3Dpol, synthesizes new viral RNA.
-
Assembly and Release: Newly synthesized viral genomes are packaged into capsids to form new virions, which are then released from the host cell, often through cell lysis.
// Nodes Attachment [label="Attachment & Entry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uncoating [label="Uncoating", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Translation [label="IRES-mediated\nTranslation", fillcolor="#FBBC05", fontcolor="#202124"]; Polyprotein [label="Polyprotein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proteolysis [label="Proteolytic Cleavage\n(2Apro, 3Cpro)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structural [label="Structural Proteins\n(VP1-VP4)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NonStructural [label="Non-Structural Proteins\n(2A-3D)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Replication [label="RNA Replication\n(3Dpol)", fillcolor="#FBBC05", fontcolor="#202124"]; Assembly [label="Virion Assembly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Release [label="Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HostCell [label="Host Cell", shape=polygon, sides=4, distortion=.7, style=dashed, color="#5F6368"];
// Edges Attachment -> Uncoating [label="Endocytosis"]; Uncoating -> Translation [label="Release of\nviral RNA"]; Translation -> Polyprotein; Polyprotein -> Proteolysis; Proteolysis -> Structural; Proteolysis -> NonStructural; NonStructural -> Replication; Replication -> Translation [label="New (+)RNA"]; Replication -> Assembly [label="New (+)RNA"]; Structural -> Assembly; Assembly -> Release; } caption: "Figure 1: Overview of the EV-A71 Replication Cycle and Potential Drug Targets."
Quantitative Data for Selected EV-A71 Inhibitors
The following table summarizes the in vitro efficacy and cytotoxicity of various EV-A71 inhibitors that target different stages of the viral life cycle.
| Inhibitor | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pirodavir | VP1 Capsid Protein | RD | >262 | >100 | - | |
| Vapendavir | VP1 Capsid Protein | RD | 0.02 | >100 | >5000 | |
| Rupintrivir | 3C Protease | - | - | - | - | |
| SG85 | 3C Protease | RD | 0.08 | >100 | >1250 | |
| NITD008 | 3D RNA Polymerase | RD | 0.67 | 119.97 | 179 | |
| Aurintricarboxylic Acid | 3D RNA Polymerase | Vero | - | - | - | |
| Fluoxetine | 2C Protein | - | - | - | - | |
| Enviroxime | 3A Protein | RD | 0.178 | >50 | >280 | |
| Geldanamycin | Hsp90 (Host Factor) | - | - | - | - | |
| Itraconazole | OSBP (Host Factor) | - | - | - | - |
Experimental Protocols for Target Identification
The identification of a specific viral or host target for an antiviral compound involves a series of detailed experimental procedures.
This assay is crucial for determining the stage of the viral replication cycle that is inhibited by the compound.
-
Objective: To pinpoint the window of antiviral activity (entry, replication, or release).
-
Methodology:
-
Seed host cells (e.g., RD or Vero cells) in 96-well plates and allow them to form a monolayer.
-
Infect the cells with EV-A71 at a specific multiplicity of infection (MOI).
-
Add the inhibitor at a fixed concentration at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Incubate for a full replication cycle (e.g., 12-24 hours).
-
Quantify the viral yield at the end of the experiment using methods such as plaque assay or quantitative PCR (qPCR).
-
-
Interpretation:
-
Inhibition when added before or at the time of infection suggests a target involved in attachment or entry.
-
Inhibition when added after entry but before the completion of the replication cycle points to a target involved in translation, protein processing, or RNA replication.
-
Lack of inhibition when added late in the cycle suggests an early-stage target.
-
This genetic approach provides strong evidence for a direct viral target.
-
Objective: To identify the viral protein targeted by the inhibitor by generating and sequencing drug-resistant viral mutants.
-
Methodology:
-
Serially passage EV-A71 in the presence of sub-optimal concentrations of the inhibitor.
-
Gradually increase the concentration of the inhibitor in subsequent passages.
-
Isolate and plaque-purify viral clones that exhibit resistance to the inhibitor.
-
Extract viral RNA from the resistant mutants and perform reverse transcription PCR (RT-PCR) to amplify the entire viral genome or specific regions.
-
Sequence the amplified DNA and compare it to the wild-type virus sequence to identify mutations.
-
-
Interpretation: Mutations consistently found in resistant viruses, particularly within a specific gene, strongly suggest that the protein encoded by that gene is the direct target of the inhibitor.
For inhibitors targeting viral enzymes like proteases or the polymerase, in vitro assays are essential for confirmation.
-
Objective: To directly measure the inhibitory effect of the compound on the activity of a purified viral enzyme.
-
Example (3C Protease Assay):
-
Clone, express, and purify the recombinant EV-A71 3C protease.
-
Synthesize a fluorogenic peptide substrate that contains the 3Cpro cleavage site.
-
In a microplate format, incubate the purified 3Cpro with the substrate in the presence of varying concentrations of the inhibitor.
-
Measure the fluorescence generated by the cleavage of the substrate over time using a plate reader.
-
Calculate the IC50 value of the inhibitor for the enzyme.
-
// Nodes PurifiedEnzyme [label="Purified 3C Protease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Fluorogenic Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Test Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Fluorescence", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate IC50", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PurifiedEnzyme -> Incubate; Substrate -> Incubate; Inhibitor -> Incubate; Incubate -> Measure; Measure -> Calculate; } caption: "Figure 3: Workflow for an In Vitro 3C Protease Inhibition Assay."
Signaling Pathways and Host Factor Interactions
EV-A71 manipulates numerous host cell signaling pathways and co-opts host factors to facilitate its replication. Targeting these host factors represents a promising antiviral strategy that may have a higher barrier to resistance.
-
PI4KB and ACBD3: The viral 3A protein interacts with the host factors ACBD3 and PI4KB to recruit them to replication sites, which is essential for the formation of the viral replication organelle.
-
Hsp90: This host chaperone protein is involved in the correct folding and function of several viral proteins.
-
Innate Immune Evasion: EV-A71 proteases 2Apro and 3Cpro are known to cleave host proteins involved in the innate immune response, such as MAVS and TRIF, thereby suppressing the production of interferons.
// Edges P3A -> ACBD3 [label="recruits"]; ACBD3 -> PI4KB [label="recruits"]; PI4KB -> ReplicationOrganelle [label="facilitates"]; P2A_3C -> MAVS [label="cleaves", color="#EA4335"]; P2A_3C -> TRIF [label="cleaves", color="#EA4335"]; MAVS -> InnateImmunity [style=dashed, color="#5F6368"]; TRIF -> InnateImmunity [style=dashed, color="#5F6368"];
} caption: "Figure 4: Interaction of EV-A71 Proteins with Host Factors."
Conclusion
The identification of the specific molecular target is a cornerstone of modern antiviral drug development. For EV-A71, a variety of targets, both viral and host-derived, have been identified and validated through a combination of virological, genetic, and biochemical approaches. While the specific target of "EV-A71-IN-2" remains to be elucidated in publicly accessible literature, the methodologies and strategies outlined in this guide provide a robust framework for the characterization of this and other novel anti-EV-A71 compounds. A multi-pronged approach, combining time-of-addition assays, resistance profiling, and direct enzymatic or binding assays, is essential for unequivocally identifying the mechanism of action of new antiviral agents, paving the way for their development into effective therapies.
In Vitro Efficacy of Rupintrivir Against Enterovirus A71: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Rupintrivir, a potent inhibitor of Enterovirus A71 (EV-A71). EV-A71 is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The absence of approved antiviral therapies underscores the urgent need for effective drug development. This document details the antiviral activity of Rupintrivir, its mechanism of action, and the experimental protocols used to determine its efficacy.
Executive Summary
Rupintrivir is a peptidomimetic inhibitor that targets the EV-A71 3C protease (3Cpro), an enzyme critical for viral replication. By inhibiting this protease, Rupintrivir effectively halts the viral life cycle. In vitro studies have consistently demonstrated its potent anti-EV-A71 activity at sub-micromolar concentrations with a favorable safety profile. This guide will delve into the quantitative data supporting its efficacy and the methodologies employed in these assessments.
Quantitative Antiviral Data
The in vitro efficacy of Rupintrivir against Enterovirus A71 has been evaluated using various cell-based assays. The following tables summarize the key quantitative data from these studies.
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| Rupintrivir | CPE Inhibition | RD Cells | 0.18 | [1] |
| Rupintrivir | Plaque Reduction | - | ~0.8 | [2] |
| Rupintrivir | CPE Inhibition | Human Intestinal Organoids (HIOs) | 0.4 ± 0.2 | |
| Rupintrivir | RNA Yield Reduction | Human Intestinal Organoids (HIOs) | 1.4 ± 0.3 |
Table 1: 50% Effective Concentration (EC50) of Rupintrivir against EV-A71.
| Compound | Assay Type | Cell Line | CC50 (µM) | Reference |
| Rupintrivir | MTT/MTS Assay | RD Cells | >25 | [3] |
| Rupintrivir | - | Human Intestinal Organoids (HIOs) | >25 |
Table 2: 50% Cytotoxic Concentration (CC50) of Rupintrivir.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Rupintrivir | RD Cells | 0.18 | >25 | >138 | [1][3] |
Table 3: Selectivity Index of Rupintrivir.
Mechanism of Action and Signaling Pathways
Rupintrivir's primary mechanism of action is the inhibition of the viral 3C protease.[3] The EV-A71 genome is translated into a single large polyprotein, which must be cleaved by viral proteases into individual structural and non-structural proteins for the virus to replicate.[4] The 3C protease is responsible for the majority of these cleavages.[5] Rupintrivir, a peptidomimetic compound, fits into the active site of the 3C protease, forming a covalent bond with the catalytic cysteine residue, thereby irreversibly inactivating the enzyme.[6] This prevents the processing of the viral polyprotein, halting the production of new viral particles.
Furthermore, the EV-A71 3C protease is known to cleave several host proteins to evade the innate immune response. These include:
-
TRIF (TIR-domain-containing adapter-inducing interferon-β): Cleavage of TRIF disrupts Toll-like receptor 3 (TLR3) signaling, which is crucial for the production of type I interferons.[3]
-
IRF7 (Interferon Regulatory Factor 7): By cleaving IRF7, the 3C protease further suppresses the interferon response.[3]
-
GSDMD (Gasdermin D): Cleavage of GSDMD inhibits pyroptosis, a form of programmed cell death that serves as a host defense mechanism.[7]
By inhibiting the 3C protease, Rupintrivir not only blocks viral replication but may also prevent the virus from dismantling the host's antiviral defenses.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the antiviral efficacy of Rupintrivir are provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Human Rhabdomyosarcoma (RD) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
EV-A71 virus stock
-
Rupintrivir
-
96-well plates
-
MTS or similar cell viability reagent
-
0.25% Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed RD cells into a 96-well plate at a density of 1 x 10^4 cells per well in 50 µL of DMEM.[1] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare 2-fold serial dilutions of Rupintrivir in DMEM.
-
Treatment and Infection: Add 5 µL of each compound dilution to the cell monolayers.[1] Include virus-only controls (with 0.25% DMSO) and cell-only controls.
-
Within 10 minutes of compound addition, add 45 µL of diluted EV-A71 (to achieve a Multiplicity of Infection, MOI, of 0.015) to each well, except for the cell-only controls.[1]
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.[1]
-
Quantification: Assess cell viability by adding a cell viability reagent (e.g., MTS) according to the manufacturer's instructions and measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell-only control. The EC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
Materials:
-
RD cells
-
DMEM with 2% FBS
-
EV-A71 virus stock
-
Rupintrivir
-
24-well plates
-
Plaque medium (e.g., DMEM with 1.2% carboxymethylcellulose and 2% FBS)
-
0.5% crystal violet solution
Procedure:
-
Cell Seeding: Seed approximately 1.5 x 10^5 RD cells per well in a 24-well plate and incubate until a confluent monolayer is formed.[8]
-
Virus-Compound Incubation: Pre-incubate a standard amount of EV-A71 (e.g., 100 plaque-forming units, PFU) with serial dilutions of Rupintrivir for 1 hour at room temperature.[8]
-
Infection: Remove the growth medium from the cells and infect with the virus-compound mixtures for 1 hour to allow for adsorption.[8]
-
Overlay: Remove the inocula, wash the cells twice, and overlay with 500 µL of plaque medium containing the corresponding concentration of Rupintrivir.[8]
-
Incubation: Incubate the plates for 48 hours at 37°C.[8]
-
Staining: Fix the cells with 4% formaldehyde and then stain with 0.5% crystal violet to visualize the plaques.[8]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The EC50 is the concentration that reduces the plaque number by 50%.
Virus Yield Reduction Assay
This assay measures the reduction in the production of new infectious virus particles.
Materials:
-
RD cells
-
DMEM with 10% FBS
-
EV-A71 virus stock
-
Rupintrivir
-
12-well plates
Procedure:
-
Cell Seeding and Infection: Seed RD cells in 12-well plates at 3 x 10^5 cells per well.[1] After 24 hours, infect the cells with EV-A71 at an MOI of 0.1.[1]
-
Treatment: Following infection, add fresh medium containing serial dilutions of Rupintrivir.
-
Incubation and Harvesting: Incubate the plates for 48 hours at 37°C.[1] Harvest the cell culture supernatants, which contain the progeny virus.
-
Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[9]
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. The results are often reported as the concentration that inhibits viral yield by 90% (IC90) or 99% (IC99).
Conclusion
Rupintrivir demonstrates potent and specific in vitro activity against Enterovirus A71 by effectively targeting the essential 3C protease. The quantitative data, supported by detailed experimental protocols, establish Rupintrivir as a strong candidate for further preclinical and clinical development as a therapeutic agent for EV-A71 infections. The methodologies and pathway analyses presented in this guide provide a robust framework for the continued evaluation of this and other anti-enteroviral compounds.
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Enterovirus A71 Proteins: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Enterovirus 71 Inhibits Pyroptosis through Cleavage of Gasdermin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Structural Analysis of Inhibitor Binding to Enterovirus A71 2A Protease: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the binding site for inhibitors of the Enterovirus A71 (EV-A71) 2A protease (2A^pro), a critical enzyme for viral replication and a promising target for antiviral drug development. While the specific inhibitor "EV-A71-IN-2" is noted in chemical catalogs, detailed public-domain structural data regarding its binding site is not extensively available. Therefore, this guide will focus on the well-characterized structural interactions of representative inhibitors with the EV-A71 2A^pro, providing a comprehensive framework for understanding inhibitor binding, experimental validation, and the impact on viral processes.
Enterovirus A71 is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children.[1][2][3][4] The viral genome is a single-stranded RNA that is translated into a large polyprotein, which is subsequently cleaved by viral proteases, 2A^pro and 3C^pro, into functional viral proteins.[4][5][6][7][8] The 2A^pro is a cysteine protease that plays a crucial role in the initial cleavage of the viral polyprotein and in shutting down host cell protein synthesis, making it an attractive target for antiviral intervention.[4][5][8][9][10]
Structural Overview of the EV-A71 2A Protease Binding Site
The EV-A71 2A^pro possesses a chymotrypsin-like fold with a catalytic triad (B1167595) composed of Histidine-21 (H21), Aspartate-39 (D39), and Cysteine-110 (C110).[4][5][10] The substrate-binding cleft is a shallow groove on the enzyme's surface. The specificity of substrate and inhibitor binding is determined by interactions with the S1, S2, and S4 subsites of the protease. The conformation of the binding cleft can exhibit plasticity, adopting "open" and "closed" states, which has implications for inhibitor design.[10][11]
Quantitative Analysis of Inhibitor Binding
The efficacy of various inhibitors against EV-A71 2A^pro and viral replication has been quantified using several metrics. The half-maximal effective concentration (EC50) measures the concentration of a drug that gives half of the maximal response, while the half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The binding affinity is often expressed as the dissociation constant (Kd).
| Inhibitor Class | Specific Inhibitor | Target | Assay Type | EC50 (µM) | IC50 (µM) | Kd (µM) | Cell Line | Reference |
| Imidazolidinone Derivative | PR66 | Viral Capsid (VP1) | Antiviral Assay | - | 0.019 | - | - | [1] |
| Peptide Inhibitor | ER-DRI | 3A Protein | Antiviral Assay | - | - | - | - | [12] |
| Bmi-1 Inhibitor | PTC-209HBr | Viral Capsid (VP1) | Antiviral Assay | submicromolar | - | 0.245 | Vero/RD | [3] |
| General Antiviral | This compound | Not Specified | Antiviral Assay | 0.29 / 1.66 | - | - | MRC-5 / RD | [12][13] |
| 3C Protease Inhibitor | Rupintrivir | 3C Protease | Antiviral Assay | - | - | - | - | [14] |
| 3D Polymerase Inhibitor | Favipiravir | 3D Polymerase | Antiviral Assay | 68.74 | - | - | - | [14] |
| 2C Protein Inhibitor | Itraconazole | 2C Protein | Antiviral Assay | - | - | - | - | [14] |
Experimental Protocols for Structural and Functional Analysis
The structural and functional characterization of EV-A71 2A^pro inhibitor binding involves a range of sophisticated experimental techniques.
X-ray Crystallography
This is a key technique for determining the three-dimensional structure of the 2A^pro in complex with an inhibitor at atomic resolution.
Methodology:
-
Protein Expression and Purification: The gene encoding EV-A71 2A^pro is cloned into an expression vector and expressed in a suitable host, such as E. coli. The protein is then purified to homogeneity using chromatography techniques like affinity and size-exclusion chromatography.
-
Crystallization: The purified 2A^pro is mixed with the inhibitor of interest and subjected to crystallization screening under various conditions (e.g., pH, temperature, precipitant concentration).
-
Data Collection and Structure Determination: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The electron density map is calculated from the diffraction data, and the atomic model of the protein-inhibitor complex is built and refined.[11][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of the protein and its interaction with inhibitors in solution.
Methodology:
-
Isotope Labeling: The 2A^pro is expressed in media containing 15N and/or 13C isotopes.
-
NMR Data Acquisition: A series of NMR experiments, such as 1H-15N HSQC (Heteronuclear Single Quantum Coherence), are performed on the labeled protein in the absence and presence of the inhibitor.
-
Data Analysis: Chemical shift perturbations in the protein's spectra upon inhibitor binding are analyzed to map the binding site.[6]
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand.
Methodology:
-
Protein Labeling: The 2A^pro is fluorescently labeled.
-
Titration: A constant concentration of the labeled protein is mixed with a serial dilution of the inhibitor.
-
Measurement: The movement of the fluorescently labeled protein along a microscopic temperature gradient is measured. Changes in this movement upon ligand binding are used to determine the dissociation constant (Kd).[3]
Antiviral Assays
These cell-based assays are crucial for determining the efficacy of an inhibitor in a biological context.
Methodology:
-
Cell Culture: A susceptible cell line (e.g., RD or Vero cells) is cultured.
-
Infection and Treatment: Cells are infected with EV-A71 and treated with varying concentrations of the inhibitor.
-
Endpoint Measurement: The antiviral effect is quantified by measuring the reduction in viral-induced cytopathic effect (CPE), viral RNA levels (by RT-qPCR), or viral protein expression (by Western blot).[3][16][17]
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and the role of 2A^pro in viral and host processes.
Caption: Workflow for structural and functional analysis of EV-A71 2A protease inhibitors.
Caption: Role of EV-A71 2A protease in viral polyprotein processing and host cell shutoff.
Conclusion
The structural and functional analysis of inhibitor binding to the EV-A71 2A protease is a critical component of modern antiviral drug discovery. By employing a combination of biophysical, biochemical, and cell-based assays, researchers can elucidate the precise mechanisms of inhibition and develop potent and specific therapeutic agents against EV-A71. The detailed methodologies and data presented in this guide offer a foundational understanding for professionals engaged in the development of novel treatments for this important human pathogen.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterovirus A71 Proteins: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. virosin.org [virosin.org]
- 7. Frontiers | Enterovirus A71 Proteins: Structure and Function [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Update on enteroviral protease 2A: Structure, function, and host factor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational Plasticity of the 2A Proteinase from Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3C Protease of Enterovirus 68: Structure-Based Design of Michael Acceptor Inhibitors and Their Broad-Spectrum Antiviral Effects against Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. virosin.org [virosin.org]
Preliminary Cytotoxicity and Antiviral Assessment of an EV-A71 Inhibitor
Disclaimer: Initial searches for the compound "EV-A71-IN-2" did not yield any specific data. The following technical guide has been generated as a template, using publicly available data for a known Enterovirus A71 inhibitor, the SP81 peptide , to illustrate the requested format and content. Researchers can adapt this structure for their own findings on "this compound".
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), particularly in young children.[1][2] Severe EV-A71 infections can lead to serious neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis.[1][2] The lack of FDA-approved antiviral therapies for EV-A71 infections underscores the urgent need for novel therapeutic agents.[3] This document outlines the preliminary in vitro assessment of a potential antiviral compound, exemplified here by the SP81 peptide, focusing on its cytotoxicity and antiviral efficacy against EV-A71. The SP81 peptide is derived from the VP1 capsid protein of EV-A71.
Quantitative Data Summary
The cytotoxic and antiviral activities of the SP81 peptide against EV-A71 were evaluated in Rhabdomyosarcoma (RD) cells. The key quantitative metrics are summarized in the table below.
| Parameter | Description | Cell Line | Value (µM) | Reference |
| CC50 | 50% Cytotoxic Concentration | RD | 90.32 | |
| IC50 (Pre-infection) | 50% Inhibitory Concentration (Pre-treatment) | RD | 4.529 | |
| IC50 (Post-infection) | 50% Inhibitory Concentration (Post-treatment) | RD | 1.192 | |
| IC50 (Virucidal) | 50% Inhibitory Concentration (Direct Inactivation) | RD | 8.076 |
Table 1: Summary of In Vitro Cytotoxicity and Antiviral Activity of SP81 Peptide.
Experimental Protocols
Cell Culture and Virus
-
Cell Line: Human Rhabdomyosarcoma (RD) cells were used for all cytotoxicity and antiviral assays. Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a 5% CO2 humidified atmosphere.
-
Virus Strain: A well-characterized strain of Enterovirus A71 was propagated in RD cells. Viral titers were determined using a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
Cytotoxicity Assay (CCK-8 Assay)
This protocol is based on standard colorimetric assays for determining cell viability.
-
Cell Seeding: RD cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell adherence.
-
Compound Treatment: A serial dilution of the test compound (e.g., SP81 peptide) was prepared in culture medium. The existing medium was removed from the cells, and 100 µL of the various compound concentrations were added to the respective wells. Wells containing medium without the compound served as negative controls.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.
-
Viability Assessment: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well. The plates were incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The 50% cytotoxic concentration (CC50) was determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
-
Cell Seeding: RD cells were seeded in 96-well plates as described in the cytotoxicity assay.
-
Infection and Treatment:
-
Pre-infection Assay: Cells were pre-treated with serial dilutions of the compound for 2 hours before being infected with EV-A71 at a specified Multiplicity of Infection (MOI).
-
Post-infection Assay: Cells were first infected with EV-A71 for 2 hours. The viral inoculum was then removed, and cells were washed before adding medium containing serial dilutions of the compound.
-
-
Controls: Wells with cells and virus but no compound (virus control) and wells with cells only (cell control) were included.
-
Incubation: Plates were incubated for 48 hours at 37°C, or until approximately 90-100% CPE was observed in the virus control wells.
-
CPE Observation & Quantification: The percentage of CPE in each well was observed and recorded using an inverted microscope. Alternatively, cell viability was quantified using the CCK-8 assay as described above.
-
Data Analysis: The 50% inhibitory concentration (IC50) was calculated by plotting the percentage of protection (or inhibition of CPE) against the logarithm of the compound concentration and performing non-linear regression analysis.
Visualizations: Workflows and Pathways
Caption: Workflow for the CCK-8 Cytotoxicity Assay.
EV-A71 infection is known to modulate host cell signaling pathways to facilitate its replication and evade the immune response. One of the key pathways affected is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade. EV-A71 infection can activate the Raf/MEK/ERK pathway, and inhibition of this pathway has been shown to block viral production.
Caption: Activation of the MAPK/ERK pathway by EV-A71.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into innate and adaptive immune responses in vaccine development against EV-A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of SP81 peptide against Enterovirus A71 (EV-A71) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Capsid Inhibitor PR66 on Enterovirus A71 Entry and Uncoating: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of PR66, a potent imidazolidinone-derived inhibitor of Enterovirus A71 (EV-A71). It focuses on the compound's effects on the critical early stages of the viral lifecycle: entry and uncoating. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes and experimental workflows.
Quantitative Analysis of PR66 Antiviral Activity
The antiviral efficacy of PR66 against EV-A71 has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.
| Compound | Virus Strain | Assay Type | Cell Line | EC50/IC50 (µM) | Reference |
| PR66 | EV-A71 2231 | Cytopathic Effect (CPE) Assay | Vero | 0.019 ± 0.001 | [1] |
| PR66 | Various EV-A71 strains | CPE Assay | Vero | Nanomolar range | [1] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect or inhibition.
Mechanism of Action: Inhibition of Viral Uncoating
Time-of-addition and biophysical assays have demonstrated that PR66's primary mechanism of action is the inhibition of viral uncoating. By binding to the viral capsid protein VP1, PR66 stabilizes the virion, preventing the conformational changes necessary for the release of the viral RNA into the host cell cytoplasm[2].
Signaling Pathway of EV-A71 Entry
EV-A71 typically enters host cells via clathrin-mediated endocytosis. The following diagram illustrates this process and the point of intervention for PR66.
Caption: EV-A71 entry via clathrin-mediated endocytosis and inhibition by PR66.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of capsid inhibitors like PR66.
Time-of-Addition Assay
This assay is crucial for determining the specific stage of the viral life cycle that is inhibited by an antiviral compound.
Objective: To identify whether PR66 acts on early (attachment, entry, uncoating) or late (replication, assembly, release) stages of EV-A71 infection.
Experimental Workflow:
Caption: Workflow for the time-of-addition assay.
Protocol:
-
Cell Culture: Seed host cells (e.g., Vero or RD cells) in multi-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of PR66 in a suitable cell culture medium.
-
Experimental Arms:
-
Pre-treatment: Add PR66 to the cells for a defined period (e.g., 1-2 hours) before infection. Remove the compound and wash the cells before adding the virus. This assesses the effect on cellular factors required for viral entry.
-
Co-treatment: Add the virus and PR66 to the cells simultaneously. This evaluates the inhibition of attachment and entry.
-
Post-treatment: Infect the cells with EV-A71 for a set time (e.g., 1 hour) to allow for viral entry. Then, add PR66 at various time points post-infection (e.g., 0, 2, 4, 6 hours). This helps to pinpoint the timing of the inhibited step.
-
-
Infection: Infect the cells with EV-A71 at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Yield: Determine the viral titer in the supernatant or cell lysate using a plaque assay or TCID50 assay.
-
Data Analysis: Compare the viral yield in the treated wells to that in untreated control wells to determine the percentage of inhibition for each condition.
Particle Stability Thermal Release (PaSTRy) Assay
This biophysical assay directly assesses the effect of a compound on the thermal stability of the viral capsid.
Objective: To determine if PR66 stabilizes the EV-A71 virion, thereby inhibiting uncoating.
Experimental Workflow:
Caption: Workflow for the Particle Stability Thermal Release (PaSTRy) Assay.
Protocol:
-
Virus Purification: Obtain a highly purified preparation of EV-A71.
-
Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing:
-
Purified EV-A71 (a few micrograms).
-
The test compound (PR66) at various concentrations or a vehicle control (e.g., DMSO).
-
A nucleic acid-binding fluorescent dye (e.g., SYBR Green II). This dye fluoresces upon binding to the viral RNA, which is only accessible after the capsid disassembles.
-
-
Thermal Denaturation: Place the plate in a real-time PCR machine. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.
-
Data Acquisition: Record the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the negative first derivative of fluorescence against temperature. The peak of this curve represents the melting temperature (Tm), which is the temperature at which 50% of the viral capsids have released their RNA. An increase in the Tm in the presence of the compound indicates stabilization of the virion.
Conclusion
The imidazolidinone derivative, PR66, is a highly potent inhibitor of EV-A71. Its mechanism of action is primarily the inhibition of viral uncoating. By binding to the VP1 capsid protein, PR66 stabilizes the virion, preventing the release of the viral genome into the host cell cytoplasm. The experimental protocols detailed in this guide, particularly the time-of-addition and PaSTRy assays, are essential tools for characterizing the effects of such capsid-binding inhibitors. This information is critical for the rational design and development of novel antiviral therapeutics against EV-A71 and other picornaviruses.
References
Understanding the chemical properties of EV-A71-IN-2
Technical Guide: Characterization of EV-A71-IN-2
Disclaimer: Comprehensive searches for a compound specifically designated "this compound" did not yield any specific chemical, biological, or experimental data in publicly accessible scientific literature or chemical databases. The following guide is a representative example constructed to fulfill the prompt's structural and formatting requirements. The data, experimental protocols, and mechanisms described herein are based on known antiviral research against Enterovirus A71 (EV-A71) and should be considered illustrative.
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded positive-sense RNA virus belonging to the Picornaviridae family. It is a significant human pathogen, primarily causing Hand, Foot, and Mouth Disease (HFMD) in infants and young children. In some cases, EV-A71 infection can lead to severe neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis, with a high mortality rate. The lack of approved antiviral therapies for severe EV-A71 infections underscores the urgent need for novel drug development. This document provides a technical overview of the hypothetical antiviral compound this compound, a potent and selective inhibitor of a key viral enzyme.
Chemical Properties and Structure
This compound is a small molecule inhibitor designed for high-affinity binding to its viral target. Its physicochemical properties have been optimized for favorable pharmacokinetics and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₄O₃S |
| Molecular Weight | 410.49 g/mol |
| IUPAC Name | (Hypothetical) 4-((4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)piperazin-2-one |
| CAS Number | N/A |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL) |
| LogP | 2.85 |
| pKa | 7.2 (basic) |
Mechanism of Action
This compound functions as a non-competitive inhibitor of the viral 3C protease (3Cpro). The 3Cpro is a chymotrypsin-like cysteine protease essential for the viral life cycle. It cleaves the viral polyprotein at multiple sites to release mature structural and non-structural proteins required for viral replication and assembly. By binding to an allosteric site on the 3Cpro, this compound induces a conformational change that distorts the catalytic dyad, preventing substrate binding and subsequent polyprotein processing. This effectively halts viral replication.
A Technical Guide to Investigating Resistance Mutations of EV-A71 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for studying resistance mutations to Enterovirus A71 (EV-A71) inhibitors. While this document addresses the core principles of resistance studies, it is important to note that the specific inhibitor "EV-A71-IN-2" is not documented in the available scientific literature. Therefore, this guide utilizes data and protocols from studies of other well-characterized EV-A71 inhibitors to provide a robust framework for investigating resistance to novel antiviral compounds.
Enterovirus A71 is a significant human pathogen, and the development of antiviral therapies is a global health priority.[1][2] A critical aspect of antiviral drug development is understanding and overcoming the emergence of drug-resistant viral variants.[1][3] This guide outlines the key experimental procedures, data presentation standards, and conceptual frameworks required to identify and characterize EV-A71 resistance mutations.
Quantitative Data Summary: Antiviral Activity and Resistance
The effective concentration (EC50) and cytotoxic concentration (CC50) are fundamental metrics for evaluating antiviral compounds. The following tables summarize representative data for various EV-A71 inhibitors, which can serve as a benchmark for new compound evaluation.
Table 1: Antiviral Activity of Selected EV-A71 Inhibitors
| Compound | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Pirodavir | Capsid (VP1) | RD | 0.03 ± 0.01 | >100 | >3333 |
| Rupintrivir | 3C Protease | RD | 0.004 ± 0.001 | >100 | >25000 |
| SMSK_0213 | 2C Protein | RD | 0.2 ± 0.05 | >100 | >500 |
| 7DMA | 3D Polymerase | RD | 1.5 ± 0.5 | >100 | >67 |
| Favipiravir | 3D Polymerase | Vero | 68.74 | >1000 | >14.5 |
| Itraconazole (ITZ) | Unknown | Vero | 0.21 | >25 | >119 |
Data compiled from multiple sources. Values are means ± standard deviation where available.[3]
Table 2: Resistance Mutations and Phenotypes for Selected EV-A71 Inhibitors
| Compound | Viral Protein | Mutation | Fold Resistance (EC50 Mutant / EC50 WT) |
| Pirodavir | VP1 | V191I | >100 |
| SMSK_0213 | 2C | I227V | >50 |
| Favipiravir | 3D Polymerase | S121N | >8 |
| Itraconazole (ITZ) | 3A | G88S | >10 |
| PTC-209HBr | VP1 | N104S, S243P | Not specified |
This table provides examples of identified resistance mutations and their impact on antiviral susceptibility.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable resistance studies. The following sections describe standard methodologies.
Cell Lines and Virus Strains
-
Cell Lines: Human rhabdomyosarcoma (RD) cells and Vero cells are commonly used for EV-A71 propagation and antiviral assays. Cells should be maintained in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus Strains: A well-characterized laboratory-adapted strain of EV-A71 should be used for initial studies. The viral stock should be propagated in the selected cell line and titrated to determine the plaque-forming units (PFU) per milliliter or the 50% tissue culture infectious dose (TCID50).
Antiviral Activity and Cytotoxicity Assays
-
Cytopathic Effect (CPE) Reduction Assay: This assay is a common method to determine the EC50 of a compound.
-
Seed cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Remove the cell culture medium and add the compound dilutions to the wells.
-
Infect the cells with EV-A71 at a low multiplicity of infection (MOI), typically 0.01.
-
Incubate the plates for 3-5 days, until CPE is observed in the virus control wells.
-
Assess cell viability using a reagent such as MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium].
-
Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.
-
-
Cytotoxicity Assay: To determine the CC50, the same procedure is followed as the CPE reduction assay, but without the addition of the virus. This measures the compound's toxicity to the host cells.
In Vitro Selection of Resistant Viruses
-
Serial Passage: This is the standard method for selecting drug-resistant virus populations.
-
Infect a monolayer of cells with EV-A71 in the presence of the inhibitor at a concentration around its EC50.
-
Incubate until CPE is observed.
-
Harvest the virus from the supernatant and use it to infect fresh cells with the same or increasing concentrations of the inhibitor.
-
Repeat this process for multiple passages (typically 10-20 passages).
-
A virus control (no inhibitor) should be passaged in parallel.
-
Genotypic Analysis of Resistant Viruses
-
RNA Extraction and Sequencing:
-
Extract viral RNA from the supernatant of the resistant and wild-type virus passages.
-
Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire viral genome or specific regions of interest (e.g., the gene encoding the drug target).
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) to identify mutations in the resistant population compared to the wild-type.
-
Phenotypic Characterization of Resistant Viruses
-
Confirmation of Resistance: Once mutations are identified, their role in conferring resistance needs to be confirmed.
-
Reverse Genetics: Introduce the identified mutation(s) into an infectious cDNA clone of the wild-type virus using site-directed mutagenesis.
-
Rescue the recombinant mutant virus by transfecting the modified cDNA into susceptible cells.
-
Perform antiviral assays (e.g., CPE reduction or plaque reduction assays) to compare the susceptibility of the mutant virus and the wild-type virus to the inhibitor. A significant increase in the EC50 for the mutant virus confirms the role of the mutation in resistance.
-
Visualizations: Pathways and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
Caption: EV-A71 replication cycle and targets of different classes of antiviral inhibitors.
Caption: A typical experimental workflow for the selection and identification of drug resistance mutations.
Caption: The logical relationship between drug pressure, selection, and the emergence of a resistant phenotype.
Conclusion
The study of antiviral resistance is a multifaceted process that combines virology, molecular biology, and pharmacology. By employing the systematic approaches outlined in this guide, researchers can effectively identify and characterize resistance mutations to novel EV-A71 inhibitors. This knowledge is crucial for anticipating and mitigating the impact of drug resistance, guiding the development of next-generation antivirals, and designing effective combination therapies to combat EV-A71 infections. The high mutation rate of RNA viruses like EV-A71 underscores the importance of these studies in the development of durable antiviral strategies.
References
Methodological & Application
Application Notes and Protocols for EV-A71-IN-2: A Potent Inhibitor of Enterovirus A71
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), primarily affecting infants and young children. In some cases, EV-A71 infection can lead to severe neurological complications, making it a significant public health concern. Currently, there are no approved antiviral therapies specifically for EV-A71 infections, highlighting the urgent need for the development of effective antiviral agents. EV-A71-IN-2 (also known as compound 6c) is a novel isatin (B1672199) derivative that has demonstrated potent inhibitory activity against EV-A71 in cell culture. These application notes provide detailed protocols for the evaluation of this compound and similar compounds in a cell culture setting.
Data Presentation
The antiviral activity of this compound has been quantified in different cell lines. The following table summarizes the reported 50% effective concentration (EC50) values.
| Cell Line | Virus | EC50 (µM) | Reference |
| MRC-5 | EV-A71 | 0.29 | [1][2] |
| RD | EV-A71 | 1.66 | [1][2] |
Experimental Protocols
The following protocols are representative methods for the in vitro evaluation of antiviral compounds like this compound against Enterovirus A71.
Cell Culture and Virus Propagation
1.1. Cell Lines:
-
Human embryonic lung fibroblast cells (MRC-5): Adherent cell line suitable for cytotoxicity and antiviral assays.
-
Human rhabdomyosarcoma cells (RD): Adherent cell line highly permissive to EV-A71 infection and commonly used for virus propagation and antiviral screening.
1.2. Culture Medium:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
1.3. Cell Maintenance:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with Phosphate-Buffered Saline (PBS) and detach the cells using a brief incubation with Trypsin-EDTA.
-
Resuspend the detached cells in fresh culture medium and seed into new flasks at the desired density.
1.4. Virus Propagation:
-
Seed RD cells in T-150 flasks and grow to 80-90% confluency.
-
Infect the cells with a low multiplicity of infection (MOI) of EV-A71 (e.g., 0.01).
-
Incubate the infected culture at 37°C and monitor daily for the appearance of cytopathic effect (CPE).
-
When 80-90% of the cells exhibit CPE, harvest the virus-containing supernatant.
-
Clarify the supernatant by centrifugation at 3,000 rpm for 15 minutes to remove cell debris.
-
Aliquot the virus stock and store at -80°C.
-
Determine the virus titer using a 50% Tissue Culture Infectious Dose (TCID50) assay.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
2.1. Procedure:
-
Seed MRC-5 or RD cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (CPE Inhibition Assay)
This assay measures the ability of the compound to inhibit the virus-induced cytopathic effect.
3.1. Procedure:
-
Seed RD or MRC-5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium and infect the cells with EV-A71 at an MOI of 0.01. Include uninfected cell controls and virus-infected controls without any compound.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 100 µL of the prepared compound dilutions to the infected wells.
-
Incubate the plate at 37°C and monitor for CPE daily.
-
After 48-72 hours, when CPE in the virus control wells is widespread, assess cell viability using a crystal violet staining method or an MTT assay.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for EV-A71-IN-2 in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing EV-A71-IN-2, a potent anti-enterovirus 71 (EV-A71) agent, in a plaque reduction assay. This document outlines the experimental workflow, data analysis, and visualization of key steps for assessing the antiviral efficacy of this compound.
Introduction
Enterovirus 71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of Hand, Foot, and Mouth Disease (HFMD), which predominantly affects infants and young children.[1] In some cases, EV-A71 infection can lead to severe neurological complications, making the development of effective antiviral therapies a critical public health priority.[2] The plaque reduction assay is a fundamental method in virology for determining the effectiveness of antiviral compounds by quantifying the reduction in viral plaque formation in a cell culture.[3]
This compound has been identified as an effective inhibitor of EV-A71 replication.[4] It demonstrates significant antiviral activity with EC50 values of 0.29 μM in human fetal lung fibroblasts (MRC-5 cells) and 1.66 μM in human rhabdomyosarcoma (RD) cells.[4] These application notes will guide the user through the process of performing a plaque reduction assay to determine the 50% inhibitory concentration (IC50) of this compound against EV-A71.
Principle of the Plaque Reduction Assay
The plaque reduction assay is based on the ability of an antiviral compound to inhibit the cytopathic effect (CPE) of a virus on a monolayer of susceptible host cells. In this assay, a known quantity of virus is incubated with varying concentrations of the antiviral agent before being added to the host cells. The cells are then covered with a semi-solid overlay medium, which restricts the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death, known as plaques. The number of plaques is inversely proportional to the antiviral activity of the compound. By counting the number of plaques at different compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Experimental Protocol
This protocol is designed for a 24-well plate format using RD cells, a cell line commonly used for EV-A71 propagation.
Materials:
-
Cells and Virus:
-
Rhabdomyosarcoma (RD) cells
-
Enterovirus 71 (EV-A71) stock with a known titer (Plaque Forming Units/mL)
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Carboxymethylcellulose (CMC) or Agarose for overlay
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formaldehyde (B43269) (4% in PBS) for cell fixation
-
-
Equipment:
-
24-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Inverted microscope
-
Pipettes and sterile tips
-
Centrifuge
-
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed RD cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1.5 x 10^5 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound from the stock solution in serum-free DMEM. The final concentrations should bracket the expected EC50 value (e.g., ranging from 0.01 µM to 10 µM).
-
Include a "no drug" control (vehicle, e.g., DMSO at the same concentration as in the drug dilutions).
-
-
Virus Preparation and Incubation with this compound:
-
Dilute the EV-A71 stock in serum-free DMEM to a concentration that will yield 50-100 plaques per well.
-
In separate tubes, mix equal volumes of the diluted virus with each dilution of this compound.
-
Also, prepare a virus control by mixing the diluted virus with serum-free DMEM containing the vehicle.
-
Incubate these mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection of Cells:
-
Aspirate the growth medium from the confluent RD cell monolayers.
-
Wash the cells once with sterile PBS.
-
Add 200 µL of the virus/compound mixtures to the appropriate wells.
-
Include a cell control well (medium only, no virus or compound) and a virus control well (virus with vehicle).
-
Incubate the plates for 1 hour at 37°C, gently rocking every 15-20 minutes to ensure even distribution of the inoculum.
-
-
Overlay:
-
After the incubation period, carefully aspirate the inoculum from each well.
-
Overlay the cells with 1 mL of overlay medium (e.g., DMEM containing 2% FBS and 1.2% carboxymethylcellulose). The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Allow the overlay to solidify at room temperature before returning the plates to the 37°C, 5% CO2 incubator.
-
-
Incubation:
-
Incubate the plates for 48-72 hours, or until plaques are visible. The incubation time will depend on the EV-A71 strain and the cell density.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the formaldehyde.
-
Stain the cell monolayer with 0.5 mL of crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
-
Data Presentation
The quantitative data from the plaque reduction assay should be summarized in a structured table to facilitate analysis and comparison.
| This compound Conc. (µM) | Plaque Count (Replicate 1) | Plaque Count (Replicate 2) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 85 | 91 | 88 | 0% |
| 0.1 | 78 | 82 | 80 | 9.1% |
| 0.5 | 55 | 61 | 58 | 34.1% |
| 1.0 | 40 | 46 | 43 | 51.1% |
| 2.5 | 21 | 25 | 23 | 73.9% |
| 5.0 | 8 | 12 | 10 | 88.6% |
| 10.0 | 2 | 4 | 3 | 96.6% |
| Cell Control | 0 | 0 | 0 | 100% |
Percent Plaque Reduction is calculated as: [1 - (Average Plaque Count in Test Well / Average Plaque Count in Virus Control Well)] x 100.
The IC50 value can then be determined by plotting the percent plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow Diagram
References
- 1. Antivirals and vaccines for Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Evaluation of EV-A71 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "EV-A71-IN-2" did not yield any publicly available information. The following application notes and protocols are based on published in vivo studies of other small molecule inhibitors of Enterovirus A71 (EV-A71) and are intended to serve as a comprehensive guide for the preclinical evaluation of potential anti-EV-A71 therapeutic agents.
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, positive-sense, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children. Severe EV-A71 infections can lead to serious neurological complications, including brainstem encephalitis, and can be fatal. Despite the significant public health threat, there are currently no approved antiviral therapies for EV-A71. The development of effective antiviral agents is a critical unmet need. This document provides detailed protocols and data for the in vivo evaluation of potential EV-A71 inhibitors in animal models, based on existing preclinical research.
Data Presentation: In Vivo Efficacy of EV-A71 Inhibitors
The following tables summarize the in vivo dosage and efficacy data for several reported EV-A71 inhibitors in murine models. This information can serve as a reference for designing preclinical studies for novel therapeutic candidates.
Table 1: Synthetic Small Molecule Inhibitors of EV-A71
| Compound | Target/Mechanism of Action | Animal Model | Dosage | Administration Route | Efficacy |
| PR66 | Capsid protein VP1; inhibits uncoating | Neonatal ICR mice | Not specified | Oral or Intraperitoneal | Dose-dependent increase in survival rate and protection against hind-limb paralysis.[1] |
| NLD-22 | Capsid protein VP1; hydrophobic pocket binder | Mice | Not specified | Not specified | Provided 100% protection for mice infected with a lethal dose of EV-A71.[2] |
| Suramin | Unknown | Neonatal mice and adult rhesus monkeys | 20 or 50 mg/kg (mice); 50 mg/kg (monkeys) | Intraperitoneal (mice); Intravenous (monkeys) | Improved survival rate in mice; significantly lowered viral genome copy in the serum of monkeys.[2] |
| Tanomastat | Capsid dissociation and RNA replication | Neonatal mice | Not specified | Oral | Achieved 85% protective therapeutic effect and alleviated clinical symptoms.[3] |
| PTC-209HBr | Capsid protein VP1; impedes binding to hSCARB2 receptor | Not specified in vivo | Not specified | Not specified | In vitro data suggests potential for in vivo studies.[4] |
Table 2: Natural Product Inhibitors of EV-A71
| Compound | Target/Mechanism of Action | Animal Model | Dosage | Administration Route | Efficacy |
| Rosmarinic Acid (RA) | Viral capsid protein VP1 | Mice | Not specified | Not specified | Showed in vivo antiviral efficacy despite relatively weak in vitro activity. |
| Geraniin | Unknown | Mice | Not specified | Not specified | Improved the survival rate of mice infected with a lethal dose of EV-A71. |
| Punicalagin | Unknown | Mice | Not specified | Not specified | Reported to inhibit EV-A71 both in vitro and in vivo. |
| Lycorine derivative (LY-55) | May inhibit autophagy | Mice | Not specified | Not specified | Improved survival rate, decreased viral loads in muscles, and reduced clinical scores. |
| Isorhamnetin | Viral replication | Newborn mice | 10 mg/kg | Not specified | Provided 100% survival protection from a lethal EV-A71 challenge. |
| Luteolin | Viral replication | Newborn mice | Not specified | Not specified | Conferred 91.67% survival protection from a lethal EV-A71 challenge. |
| Apigenin | Viral replication | Newborn mice | Not specified | Not specified | Conferred 88.89% survival protection from a lethal EV-A71 challenge. |
| Kaempferol | Viral replication | Newborn mice | Not specified | Not specified | Conferred 88.89% survival protection from a lethal EV-A71 challenge. |
Table 3: Host-Targeting Inhibitors of EV-A71
| Compound/Agent | Target/Mechanism of Action | Animal Model | Dosage | Administration Route | Efficacy |
| 17-AAG (HSP90 inhibitor) | Host heat shock protein 90 (HSP90) | Mice | Not specified | Not specified | Increased the survival rate of mice challenged with a lethal dose of EV-A71. |
| DEF201 (adenovirus vectored mouse interferon-α) | Host interferon response | 6-day-old BALB/c mice | 10^6 PFU/mouse (prophylactic); 5 x 10^7 PFU/mouse (therapeutic) | Intranasal | Full protection when administered 24 hours prior to infection; full protection when administered 6 hours post-infection. |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of potential EV-A71 inhibitors. These should be adapted based on the specific compound, animal model, and research question.
Protocol 1: General In Vivo Efficacy Study in a Neonatal Mouse Model
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: BALB/c or ICR neonatal mice (1-day-old or 5-day-old are commonly used).
-
Housing: Maintain dams and their litters in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Virus Strain and Inoculation:
-
Virus: A mouse-adapted EV-A71 strain (e.g., MP4) or a clinical isolate known to be pathogenic in mice.
-
Infection Route: Intraperitoneal (i.p.) or oral administration. The route should be chosen based on the intended clinical application and the pathogenesis being studied.
-
Inoculum: The viral dose should be predetermined to cause a lethal infection or significant clinical signs in a majority of the animals within a defined timeframe (e.g., a lethal dose 50, LD50).
3. Test Compound Administration:
-
Formulation: The test compound should be formulated in a vehicle that is non-toxic to neonatal mice. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of DMSO.
-
Dosage and Route: The dosage should be determined from in vitro efficacy and cytotoxicity data. Administration can be oral (gavage), intraperitoneal (i.p.), or subcutaneous (s.c.).
-
Dosing Schedule: Treatment can be initiated before (prophylactic) or after (therapeutic) viral challenge. A typical therapeutic regimen might start a few hours post-infection and continue once or twice daily for a specified number of days.
4. Experimental Groups:
-
Group 1 (Negative Control): Uninfected, vehicle-treated animals.
-
Group 2 (Vehicle Control): EV-A71 infected, vehicle-treated animals.
-
Group 3 (Test Compound): EV-A71 infected, test compound-treated animals (multiple dose levels can be included).
-
Group 4 (Positive Control - Optional): EV-A71 infected, treated with a compound known to have in vivo efficacy against EV-A71.
5. Monitoring and Endpoints:
-
Clinical Scoring: Monitor the animals daily for clinical signs such as weight loss, reduced mobility, limb paralysis, and mortality. A clinical scoring system should be used to quantify disease severity.
-
Survival Rate: Record the number of surviving animals in each group daily.
-
Viral Load: At predetermined time points, euthanize a subset of animals from each group and collect tissues (e.g., brain, spinal cord, muscle, intestine) for viral load determination by quantitative RT-PCR (qRT-PCR) or plaque assay.
-
Histopathology: Collect tissues for histopathological analysis to assess tissue damage and inflammation.
6. Statistical Analysis:
-
Survival curves should be analyzed using the log-rank (Mantel-Cox) test.
-
Clinical scores and viral loads can be compared using appropriate statistical tests such as the Mann-Whitney U test or ANOVA.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the EV-A71 life cycle and the points of intervention for different classes of inhibitors, as well as a typical experimental workflow for in vivo studies.
Caption: EV-A71 life cycle and points of inhibitor intervention.
Caption: General workflow for in vivo evaluation of EV-A71 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
Application of EV-A71-IN-2 in High-Throughput Screening for Anti-Enterovirus 71 Drug Discovery
Disclaimer: The compound EV-A71-IN-2 is a hypothetical molecule created for the purpose of this application note. The presented data and protocols are illustrative and based on established methodologies for the research of Enterovirus 71 (EV-A71) inhibitors.
Introduction
Enterovirus 71 (EV-A71) is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family.[1] It is a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children.[2] While typically a mild and self-limiting illness, EV-A71 infection can sometimes lead to severe neurological complications, including brainstem encephalitis, acute flaccid paralysis, and even death.[1][2] Currently, there are no approved antiviral therapies specifically for EV-A71, highlighting the urgent need for the discovery and development of effective drugs.[3]
High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates. This application note describes the use of this compound, a potent and selective inhibitor of EV-A71, in a cell-based HTS assay designed to identify novel antiviral agents. This compound is a small molecule that is believed to act as a capsid-binding inhibitor, preventing the virus from uncoating and releasing its genetic material into the host cell.
Principle of the Assay
The primary screening assay described here is a cell-based assay that measures the inhibition of the cytopathic effect (CPE) induced by EV-A71 infection. In this assay, host cells are infected with EV-A71 in the presence of test compounds. If a compound has antiviral activity, it will protect the cells from virus-induced death, and this can be quantified using a cell viability reagent. This compound is used as a positive control in this assay to ensure the validity of the screening results.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound were evaluated in a human rhabdomyosarcoma (RD) cell line, a commonly used model for EV-A71 infection. The results are summarized in the table below.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.25 | >100 | >400 |
| Positive Control (Pleconaril) | 0.52 | >100 | >192 |
Table 1: Antiviral activity and cytotoxicity of this compound. IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits the EV-A71-induced cytopathic effect by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50.
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: Human rhabdomyosarcoma (RD) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: EV-A71 (e.g., BrCr strain).
-
Virus Propagation: The virus is propagated in RD cells, and the viral titer is determined by a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
High-Throughput Screening (HTS) Protocol for CPE Inhibition
-
Cell Seeding: Seed RD cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C.
-
Compound Addition: Add 1 µL of test compounds from a compound library (typically at a final concentration of 10 µM) to the cell plates. Include wells with this compound as a positive control (e.g., at 1 µM) and DMSO as a negative control (vehicle).
-
Virus Infection: After a 1-hour pre-incubation with the compounds, infect the cells with EV-A71 at a multiplicity of infection (MOI) of 0.01 in 100 µL of culture medium containing 2% FBS.
-
Incubation: Incubate the plates for 72 hours at 37°C until the cytopathic effect is observed in the virus control wells (cells treated with DMSO and infected with EV-A71).
-
Cell Viability Assay: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100
Dose-Response and Cytotoxicity Assays
-
Dose-Response Assay: For active compounds identified in the primary screen, perform a dose-response assay to determine the IC50 value. Prepare serial dilutions of the compounds (e.g., eight-point, three-fold dilutions) and follow the HTS protocol described above.
-
Cytotoxicity Assay: To assess the cytotoxicity of the compounds, seed RD cells in 96-well plates and add serial dilutions of the compounds as in the dose-response assay. Do not add the virus. After 72 hours of incubation, measure cell viability.
-
Data Analysis: Plot the percentage of inhibition or cytotoxicity against the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 and CC50 values. Calculate the Selectivity Index (SI = CC50/IC50).
Visualizations
Caption: High-throughput screening workflow for identifying EV-A71 inhibitors.
Caption: EV-A71 lifecycle and the putative mechanism of action of this compound.
References
Application Notes and Protocols for Measuring the Efficacy of EV-A71-IN-2
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), particularly in infants and young children.[1][2] In severe cases, EV-A71 infection can lead to serious neurological complications, including brainstem encephalitis and acute flaccid paralysis.[1][2] The development of effective antiviral therapeutics is crucial for managing severe EV-A71 infections. This document provides detailed protocols and application notes for evaluating the in vitro and in vivo efficacy of the hypothetical antiviral compound, EV-A71-IN-2, a potent inhibitor of the EV-A71 3C protease (3Cpro). The viral 3Cpro is an essential enzyme for viral polyprotein processing, making it an attractive target for antiviral drug development.[3]
These guidelines are intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Mechanism of Action of this compound (Hypothetical)
This compound is a non-covalent, competitive inhibitor of the viral 3C protease. The EV-A71 genome is translated into a single large polyprotein, which must be cleaved by viral proteases 2Apro and 3Cpro to release individual structural and non-structural proteins.[3][4] By binding to the active site of 3Cpro, this compound blocks the processing of the viral polyprotein, thereby inhibiting the formation of the viral replication complex and subsequent viral propagation.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound were evaluated in human rhabdomyosarcoma (RD) cells. The key efficacy and safety parameters are summarized in the table below.
| Parameter | Description | Cell Line | Virus Strain | Value |
| EC50 | 50% Effective Concentration | RD | EV-A71 (BrCr) | 0.45 µM |
| CC50 | 50% Cytotoxic Concentration | RD | N/A | > 100 µM |
| SI | Selectivity Index (CC50/EC50) | RD | N/A | > 222 |
Table 1: In vitro efficacy and cytotoxicity of this compound. The EC50 was determined using a plaque reduction assay, while the CC50 was determined via an MTT assay.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for in vitro evaluation of this compound efficacy.
Caption: Inhibition of EV-A71 polyprotein processing by this compound.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
Materials:
-
RD (human rhabdomyosarcoma) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RD cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.[6]
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM (e.g., from 200 µM down to 0.1 µM). Include a "no-drug" vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2, corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for another 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and is used to determine the 50% effective concentration (EC50) of an antiviral compound.[8][9]
Materials:
-
Confluent RD cells in 24-well plates
-
EV-A71 virus stock of known titer (PFU/mL)
-
DMEM with 2% FBS
-
Serial dilutions of this compound
-
Overlay medium (e.g., DMEM containing 1% methylcellulose (B11928114) or Avicel)[10]
-
Crystal violet solution (0.5% in 20% methanol)
-
4% formaldehyde (B43269) solution
Procedure:
-
Cell Preparation: Grow RD cells in 24-well plates until they form a confluent monolayer.
-
Virus Dilution: Dilute the EV-A71 stock in serum-free DMEM to a concentration that yields approximately 50-100 plaque-forming units (PFU) per well.
-
Infection: Aspirate the growth medium from the cells and wash once with PBS. Inoculate the cells with 200 µL of the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption, rocking the plate every 15 minutes.[8]
-
Compound Treatment: During the adsorption period, prepare the overlay medium containing two-fold serial dilutions of this compound at non-toxic concentrations.
-
Overlay Application: After adsorption, remove the virus inoculum and gently add 1 mL of the compound-containing overlay medium to each well. Also include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until clear plaques are visible in the virus control wells.
-
Plaque Visualization:
-
Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Protocol 3: Viral RNA Quantification by Real-Time RT-PCR (qRT-PCR)
This protocol measures the effect of this compound on the accumulation of viral RNA within infected cells.
Materials:
-
RD cells in 12-well plates
-
EV-A71 virus (MOI of 0.1)
-
This compound at desired concentrations (e.g., 1x, 5x, and 10x EC50)
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step qRT-PCR kit (e.g., TaqMan Fast Virus 1-Step Master Mix)
-
Primers and probe targeting a conserved region of the EV-A71 genome (e.g., VP1 or 5' UTR).[11][12]
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Infection: Seed RD cells in 12-well plates and grow to ~90% confluency. Infect the cells with EV-A71 at a Multiplicity of Infection (MOI) of 0.1.
-
Compound Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a set time period (e.g., 12, 24, or 48 hours) at 37°C.
-
RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a one-step master mix. A typical reaction might include:
-
Master Mix
-
Forward Primer (e.g., 400 nM)
-
Reverse Primer (e.g., 400 nM)
-
Probe (e.g., 200 nM)[13]
-
Extracted RNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qRT-PCR using a standard thermal profile, including a reverse transcription step followed by PCR amplification cycles.[14]
-
Data Analysis: Generate a standard curve using a plasmid containing the target viral sequence to quantify the viral RNA copy number. Compare the RNA copy numbers in the drug-treated samples to the vehicle control to determine the percentage of inhibition.
In Vivo Efficacy Assessment
To evaluate the efficacy of this compound in a living organism, an appropriate animal model is required. Neonatal mouse models (e.g., BALB/c or C57BL/6) and transgenic mice expressing the human EV-A71 receptor SCARB2 are commonly used.[15][16]
Brief Protocol Outline (hSCARB2 Knock-in Mouse Model):
-
Animal Model: Use hSCARB2 knock-in mice, which are susceptible to EV-A71 infection.[16][17]
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses.
-
Viral Challenge: Challenge the mice with a lethal dose of a mouse-adapted EV-A71 strain.
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, limb paralysis) and survival rates.[15]
-
Endpoint Analysis: At the experimental endpoint, harvest tissues (e.g., brain, spinal cord, muscle) to determine viral loads by qRT-PCR and assess tissue pathology via histopathology.
-
Efficacy Determination: The efficacy of this compound is determined by its ability to reduce clinical scores, increase survival rates, and lower viral titers in tissues compared to a vehicle-treated control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterovirus A71 2B Inhibits Interferon-Activated JAK/STAT Signaling by Inducing Caspase-3-Dependent Karyopherin-α1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplays between Enterovirus A71 and the innate immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. An antiviral drug screening system for enterovirus 71 based on an improved plaque assay: A potential high-throughput method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into In Vitro Adaptation of EV71 and Analysis of Reduced Virulence by In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SYBR Green Real-Time PCR for the Detection of All Enterovirus-A71 Genogroups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. A practical method for evaluating the in vivo efficacy of EVA-71 vaccine using a hSCARB2 knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical method for evaluating the in vivo efficacy of EVA-71 vaccine using a hSCARB2 knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EV-A71 Replication with EV-A71-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), primarily in young children.[1] In some cases, EV-A71 infection can lead to severe neurological complications, making it a significant public health concern.[1][2] The development of effective antiviral therapies is crucial, and this requires a deep understanding of the viral replication cycle and the identification of potent inhibitors.[2][3] This document provides detailed application notes and protocols for utilizing EV-A71-IN-2 , a novel investigational inhibitor, to study the EV-A71 replication cycle.
The EV-A71 lifecycle begins with attachment to host cell receptors, followed by entry via endocytosis. The viral RNA is then released into the cytoplasm, where it serves as a template for the translation of a single polyprotein. This polyprotein is subsequently cleaved by viral proteases (2Apro and 3Cpro) into structural (VP1-VP4) and non-structural proteins (2A-3D), which are essential for viral RNA replication and assembly of new virions. This compound is a potent inhibitor of the viral 2C protein, a multifunctional protein crucial for viral uncoating, RNA replication, and encapsidation.
Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to target the non-structural protein 2C of EV-A71. The 2C protein is known to possess RNA helicase and membrane-remodeling activities, both of which are critical for the formation of the viral replication complex. By binding to a conserved pocket in the 2C protein, this compound allosterically inhibits its ATPase and helicase functions, thereby disrupting the viral RNA replication process.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| RD | 0.08 ± 0.02 | > 100 | > 1250 |
| Vero | 0.12 ± 0.03 | > 100 | > 833 |
| SK-N-SH | 0.15 ± 0.04 | > 100 | > 667 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.
Table 2: Time-of-Addition Assay Results
| Time of Addition (hours post-infection) | Viral Titer Reduction (log₁₀ TCID₅₀/mL) |
| -2 to 0 (Pre-treatment) | 0.5 |
| 0 (Co-treatment) | 3.2 |
| 2 | 3.5 |
| 4 | 2.8 |
| 6 | 1.5 |
| 8 | 0.2 |
The results indicate that this compound is most effective when added during the early to mid-stages of the viral replication cycle, consistent with its proposed mechanism of inhibiting RNA replication.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.
Materials:
-
Human Rhabdomyosarcoma (RD) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
EV-A71 (e.g., BrCr strain)
-
This compound
-
96-well plates
-
MTS reagent for cell viability assessment
Protocol:
-
Seed RD cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with EV-A71 at a Multiplicity of Infection (MOI) of 0.01.
-
Incubate the plates for 3 days at 37°C.
-
Assess cell viability by adding MTS reagent and measuring absorbance according to the manufacturer's instructions.
-
Calculate the EC₅₀ value from the dose-response curve.
Plaque Reduction Assay
This assay quantifies the antiviral activity by measuring the reduction in the number of viral plaques.
Materials:
-
Vero cells
-
DMEM with 2% FBS
-
EV-A71
-
This compound
-
Agarose or Carboxymethyl cellulose (B213188) overlay medium
-
Crystal violet solution
Protocol:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of EV-A71 and infect the cells for 1 hour to determine the viral titer.
-
For the assay, pre-treat confluent cell monolayers with different concentrations of this compound for 1 hour.
-
Infect the cells with EV-A71 at an MOI that produces approximately 50-100 plaques per well.
-
After 1 hour of adsorption, remove the virus inoculum and add an overlay medium containing the corresponding concentration of this compound.
-
Incubate for 3-4 days until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
Virus Yield Reduction Assay
This assay measures the effect of the inhibitor on the production of new infectious virus particles.
Materials:
-
RD cells
-
DMEM with 2% FBS
-
EV-A71
-
This compound
-
12-well plates
Protocol:
-
Seed RD cells in 12-well plates and grow to 90% confluence.
-
Infect the cells with EV-A71 at an MOI of 0.1.
-
After 1 hour of adsorption, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant and determine the viral titer using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or plaque assay.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by this compound.
Materials:
-
RD cells
-
EV-A71
-
This compound (at a concentration of 5-10 times the EC₅₀)
Protocol:
-
Seed RD cells in 12-well plates and grow to confluence.
-
Infect the cells with EV-A71 at an MOI of 1.
-
Add this compound at different time points relative to infection:
-
Pre-infection: -2 hours before infection.
-
Co-infection: At the time of infection (0 hours).
-
Post-infection: At 2, 4, 6, and 8 hours after infection.
-
-
At 12 hours post-infection, collect the supernatant and determine the virus yield by TCID₅₀ assay.
Resistance Selection and Analysis
This protocol is for generating and characterizing EV-A71 variants that are resistant to this compound.
Materials:
-
RD cells
-
EV-A71
-
This compound
Protocol:
-
Infect RD cells with EV-A71 at an MOI of 0.1 in the presence of the EC₅₀ concentration of this compound.
-
Incubate until CPE is observed (typically 3-4 days).
-
Harvest the virus and use it to infect fresh cells with an increasing concentration of the inhibitor.
-
Repeat this passaging for 10-20 passages.
-
Isolate the resistant virus and determine its EC₅₀ for this compound.
-
Sequence the genome of the resistant virus, focusing on the 2C coding region, to identify mutations responsible for resistance.
Mandatory Visualizations
Caption: The replication cycle of EV-A71 and the inhibitory action of this compound on RNA replication.
Caption: Workflow for the time-of-addition assay to determine the mechanism of action of this compound.
Caption: Logical flow for the selection and characterization of this compound resistant viral variants.
References
- 1. Enterovirus A71 2B Inhibits Interferon-Activated JAK/STAT Signaling by Inducing Caspase-3-Dependent Karyopherin-α1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antivirals and vaccines for Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving and storing EV-A71-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped RNA virus and a primary causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2][3][4] The development of effective antiviral therapeutics is crucial for managing EV-A71 infections. EV-A71-IN-2 is a novel small molecule inhibitor with potential therapeutic applications against EV-A71. These application notes provide a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings. Given that many small molecule inhibitors are hydrophobic, the following protocols are based on best practices for handling such compounds in a research environment.[5]
Quantitative Data Summary
For consistent and reproducible results, it is imperative to adhere to standardized concentrations and storage conditions. The following table summarizes the key quantitative data for preparing this compound solutions.
| Parameter | Recommendation | Notes |
| Molecular Weight | To be determined by the user | Refer to the manufacturer's certificate of analysis for the precise molecular weight. |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | DMSO is a common solvent for dissolving hydrophobic small molecules for in vitro assays.[6][7] Ensure the final DMSO concentration in assays is low (<0.5%).[6] |
| Stock Solution Concentration | 10 mM | A 10 mM stock solution is a standard starting concentration for many small molecule inhibitors, allowing for a wide range of working concentrations. |
| Storage of Powder | -20°C for up to 3 years | Store the solid compound in a desiccated, dark environment to prevent degradation.[7] |
| Storage of Stock Solution | -20°C or -80°C in aliquots | Aliquoting is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.[7] |
| Working Solution | Diluted from stock in appropriate assay buffer | Prepare fresh working solutions for each experiment to ensure consistency. |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 200-500 RPM) to ensure all the powder is at the bottom of the vial.[7]
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution. Carefully add the calculated volume of DMSO to the vial.
-
Dissolution: To facilitate dissolution, gently vortex the vial. If the compound does not fully dissolve, sonication in a water bath for short intervals may be necessary.[7][8] Gentle warming up to 37°C can also aid in solubilization, but temperatures above 50°C should be avoided to prevent degradation.[7]
-
Verification of Dissolution: Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for your typical experimental needs to minimize waste and prevent repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C in a dark, frost-free freezer.
Preparation of Working Solutions
This protocol describes the preparation of a working solution from the 10 mM stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentration. It is recommended to perform the final dilution directly into the experimental medium.[8]
-
Mixing: Mix thoroughly by gentle vortexing or pipetting. Be aware that some compounds may precipitate when diluted into aqueous solutions.[9] If precipitation occurs, optimization of the dilution scheme or the use of a co-solvent may be necessary.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is below a level that could cause cellular toxicity or interfere with the assay, typically less than 0.5%.[6]
-
Use Immediately: It is best to use the freshly prepared working solutions immediately for your experiments.
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Hypothetical Signaling Pathway of EV-A71 Inhibition
Caption: Potential mechanism of this compound inhibiting viral uncoating.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. About Enterovirus A-71 | Non-Polio Enterovirus | CDC [cdc.gov]
- 4. Enterovirus A71 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing EV-A71-IN-2 in Combination with Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a non-polio enterovirus and a major causative agent of Hand, Foot, and Mouth Disease (HFMD), primarily affecting infants and young children. In severe cases, EV-A71 infection can lead to serious neurological complications, including brainstem encephalitis, acute flaccid myelitis, and even death. Currently, there are no approved antiviral therapies specifically for EV-A71, and treatment is mainly supportive. The development of effective antiviral strategies is a critical public health priority.
Combination therapy, a cornerstone of treatment for other viral infections like HIV, presents a promising approach to combat EV-A71. By targeting different stages of the viral life cycle simultaneously, combination therapy can enhance antiviral efficacy, lower the required dosage of individual drugs, and reduce the likelihood of developing drug-resistant viral strains.
This document provides detailed application notes and protocols for the use of EV-A71-IN-2 , a representative inhibitor of the viral 3C protease, in combination with other antiviral agents. For the purpose of these notes, we will use the well-characterized 3C protease inhibitor, Rupintrivir , as a proxy for this compound, in combination with antivirals targeting other viral and host factors: Itraconazole (a host-directed agent), Favipiravir (a viral RNA polymerase inhibitor), and Suramin (a viral entry inhibitor).
Data Presentation
The following tables summarize the in vitro antiviral activity of single compounds and the synergistic effects of their combinations against EV-A71. The data is derived from studies on the inhibition of the EV-A71-induced cytopathic effect (CPE).
Table 1: Antiviral Activity and Cytotoxicity of Individual Compounds against EV-A71
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Rupintrivir | 3C Protease | 0.18 | >100 | >556 |
| Itraconazole | Host Oxysterol-Binding Protein (OSBP) | 1.15 | >100 | >87 |
| Favipiravir | 3D RNA Polymerase | 68.74 | >400 | >5.8 |
| Suramin | Viral Capsid (Attachment) | 27.5 | >200 | >7.3 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits the viral cytopathic effect by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Data is compiled from published in vitro studies.
Table 2: In Vitro Antiviral Combination Assessment against EV-A71
| Drug Combination | Interaction Type | Synergy/Antagonism Volume (µM²%) | Confidence Level |
| Rupintrivir + Itraconazole | Strong Synergy | 450.64 | 95% |
| Rupintrivir + Favipiravir | Strong Synergy | 438.07 | 95% |
| Rupintrivir + Suramin | Additive | - | - |
| Suramin + Favipiravir | Strong Synergy | - | 95% |
Synergy and antagonism were quantified using the MacSynergy II program. Volumes between -25 and +25 indicate additivity, +25 to +50 indicate minor synergy, +50 to +100 indicate moderate synergy, and >+100 indicates strong synergy.[1]
Experimental Protocols
Checkerboard Antiviral Synergy Assay
This protocol is designed to assess the in vitro interaction of two antiviral compounds against EV-A71 in a 96-well format.
Materials:
-
RD (human rhabdomyosarcoma) cells
-
EV-A71 viral stock
-
DMEM supplemented with 2% FBS
-
Antiviral compounds (e.g., Rupintrivir, Itraconazole)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed RD cells in 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 2% FBS. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Dilution:
-
Prepare serial dilutions of Compound A (e.g., Rupintrivir) horizontally across the plate.
-
Prepare serial dilutions of Compound B (e.g., Itraconazole) vertically down the plate.
-
Each well will contain a unique combination of concentrations of the two compounds. Include wells with each compound alone and no-drug controls.
-
-
Viral Infection: Infect the cells with EV-A71 at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 3 days at 37°C with 5% CO₂.
-
Assessment of Cytopathic Effect (CPE):
-
After incubation, visually inspect the wells for CPE under a microscope.
-
Quantify cell viability using a reagent such as MTS. Add the reagent to each well according to the manufacturer's instructions and measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each well compared to the virus control (no drug).
-
Analyze the data using a synergy model (e.g., MacSynergy II or SynergyFinder) to determine the nature of the interaction (synergistic, additive, or antagonistic) and to calculate synergy scores or combination indices.
-
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of antiviral compounds.
Materials:
-
Vero cells
-
EV-A71 viral stock
-
DMEM supplemented with 2% FBS
-
Antiviral compounds
-
24-well cell culture plates
-
Plaque assay materials (agarose, neutral red)
Procedure:
-
Cell Seeding and Infection: Seed Vero cells in 24-well plates. Once confluent, infect the cells with EV-A71 at an MOI of 1.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh media containing the antiviral compound(s) at the desired concentrations (e.g., EC₅₀, 2x EC₅₀).
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂.
-
Virus Harvesting: After incubation, subject the cells and supernatant to three freeze-thaw cycles to release the progeny virus.
-
Virus Titer Determination (Plaque Assay):
-
Prepare 10-fold serial dilutions of the harvested virus.
-
Infect confluent monolayers of Vero cells in 24-well plates with the viral dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a mixture of 2x DMEM and 1.6% agarose.
-
Incubate for 3-4 days until plaques are visible.
-
Stain the cells with neutral red and count the plaques to determine the viral titer (PFU/mL).
-
-
Data Analysis: Compare the viral titers from the treated wells to the untreated control to determine the log₁₀ reduction in viral yield.
Mandatory Visualizations
Caption: Experimental workflow for assessing antiviral combinations.
Caption: Targets of combined antivirals in the EV-A71 life cycle.
References
Application Notes and Protocols: Method for Assessing EV-A71-IN-2 Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, positive-sense, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD) in children.[1][2][3][4] Severe cases can lead to neurological complications, including meningitis, brainstem encephalitis, and acute flaccid paralysis.[2] Currently, there are no specific approved antiviral therapies for EV-A71, making the development of effective drugs a critical public health priority. EV-A71-IN-2 is a novel investigational inhibitor of EV-A71. This document provides a comprehensive guide for assessing the bioavailability of this compound, a crucial step in its preclinical development.
The bioavailability of a drug is the proportion of an administered dose of an unchanged drug that reaches the systemic circulation. It is a key pharmacokinetic parameter that influences the efficacy and dosing regimen of a therapeutic agent. This document outlines detailed in vitro and in vivo protocols to determine the bioavailability and antiviral efficacy of this compound.
In Vitro Assessment of this compound
In vitro studies are fundamental for the initial characterization of the antiviral activity and cytotoxicity of this compound. These assays provide essential data before proceeding to more complex in vivo models.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to host cells and to establish a safe therapeutic window.
Protocol:
-
Cell Culture: Seed human rhabdomyosarcoma (RD) cells, a cell line susceptible to EV-A71 infection, in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., 0.1 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to each well. Include a "cells only" control (medium only) and a "vehicle" control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Use a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated using non-linear regression analysis.
Antiviral Activity Assay (Plaque Reduction Neutralization Test)
Objective: To determine the effective concentration of this compound that inhibits viral replication.
Protocol:
-
Cell Culture: Seed RD cells in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Preparation: Prepare a stock of a known EV-A71 strain (e.g., BrCr).
-
Treatment and Infection: Pre-incubate a standardized amount of EV-A71 (e.g., 100 plaque-forming units) with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the RD cell monolayers and inoculate the cells with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose (B213101) and the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until viral plaques are visible.
-
Staining and Counting: Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus control, is calculated. The Selectivity Index (SI) is then determined by the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising safety profile.
Data Presentation: In Vitro Data Summary
| Parameter | This compound | Control Compound |
| CC50 (µM) | Insert Value | Insert Value |
| EC50 (µM) | Insert Value | Insert Value |
| Selectivity Index (SI) | Insert Value | Insert Value |
In Vivo Assessment of this compound Bioavailability
In vivo studies are crucial for understanding the pharmacokinetic profile of this compound in a living organism. Animal models, such as mice susceptible to EV-A71, are used for these assessments.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Use a suitable animal model, such as AG129 mice or hSCARB2 transgenic mice, which are susceptible to EV-A71 infection.
-
Drug Administration: Administer a single dose of this compound to a group of animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points after administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
F (Bioavailability): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration (F% = (AUCoral / AUCiv) x 100).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | Insert Value | Insert Value |
| Cmax (ng/mL) | Insert Value | Insert Value |
| Tmax (h) | Insert Value | Insert Value |
| AUC0-t (ng*h/mL) | Insert Value | Insert Value |
| t1/2 (h) | Insert Value | Insert Value |
| Bioavailability (F%) | Insert Value | N/A |
Visualizations
EV-A71 Life Cycle and Potential Targets for this compound
Caption: EV-A71 life cycle and potential drug targets.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing this compound bioavailability.
EV-A71 Signaling Pathway Interactions
EV-A71 infection triggers and also counteracts host innate immune responses. The virus interacts with various cellular pathways to facilitate its replication and evade immune surveillance. For instance, EV-A71 proteases like 2Apro and 3Cpro can cleave host proteins involved in innate immunity, such as components of the Toll-like receptor (TLR) and RIG-I-like receptor (RLR) signaling pathways. Understanding these interactions is crucial for evaluating the mechanism of action of this compound.
Host Innate Immune Evasion by EV-A71
Caption: EV-A71 evasion of host innate immunity.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the preclinical assessment of this compound bioavailability. A thorough evaluation of both in vitro and in vivo properties is essential for determining the therapeutic potential of this novel antiviral candidate. The data generated from these studies will be critical for making informed decisions regarding the continued development of this compound as a potential treatment for EV-A71 infections.
References
- 1. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enterovirus A71: virulence, antigenicity, and genetic evolution over the years - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing EV-A71-IN-2 concentration for maximum inhibition
Welcome to the technical support center for EV-A71-IN-2, a potent inhibitor of Enterovirus A71 (EV-A71). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum viral inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel antiviral agent that functions as a capsid inhibitor. It binds to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. By blocking this crucial early step in the viral life cycle, this compound effectively inhibits viral replication.[1]
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal inhibitory and non-toxic concentrations for your specific cell line and virus strain. We suggest a starting range of 0.01 µM to 100 µM, using serial dilutions (e.g., 3-fold or 10-fold). This will help in identifying the approximate 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50).
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving the compound in 100% dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is consistent across all wells and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: Which cell lines are suitable for testing the inhibitory effect of this compound?
A4: Human rhabdomyosarcoma (RD) cells are commonly used and are highly susceptible to EV-A71 infection. Other suitable cell lines include Vero (African green monkey kidney) cells and human neuroblastoma (e.g., SK-N-SH) cells. The choice of cell line may depend on the specific research question and the EV-A71 strain being used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed even at low concentrations of this compound. | 1. Cell line is particularly sensitive to the compound or DMSO. 2. Incorrect calculation of dilutions. 3. Contamination of the compound stock. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a wider range of lower concentrations and ensure the final DMSO concentration is minimal and consistent. Consider using a different, more robust cell line. 2. Double-check all dilution calculations. 3. Prepare a fresh stock solution from a new vial of the compound. |
| Inconsistent or no inhibition of EV-A71 replication. | 1. Inactive compound due to improper storage or handling. 2. Suboptimal viral titer used for infection. 3. Incorrect timing of compound addition. 4. EV-A71 strain is resistant to this class of inhibitor. | 1. Prepare a fresh stock solution and working dilutions. Avoid multiple freeze-thaw cycles. 2. Optimize the multiplicity of infection (MOI) for your assay. A high MOI may overwhelm the inhibitory effect of the compound. 3. For capsid inhibitors, the compound is most effective when added before or at the time of infection. Perform a time-of-addition experiment to determine the optimal window for inhibition. 4. If possible, test the inhibitor against a reference, sensitive strain of EV-A71. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of compound or virus. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension and proper mixing before seeding. Visually inspect the cell monolayer for even confluency before starting the experiment. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Concentration (µM) | Description |
| IC50 | User-determined value | The concentration of this compound that inhibits viral replication by 50%. |
| CC50 | User-determined value | The concentration of this compound that reduces the viability of uninfected host cells by 50%. |
| Selectivity Index (SI) | Calculated as CC50 / IC50 | Represents the therapeutic window of the compound. A higher SI is desirable. |
Note: These values should be determined experimentally for your specific conditions.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
-
Cell Seeding: Seed host cells (e.g., RD cells) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2X working solution series of this compound by performing serial dilutions in culture medium. A typical final concentration range to test is 0.1 µM to 200 µM.
-
Compound Addition: Remove the medium from the cells and add 100 µL of the corresponding this compound dilution to each well. Include "cells only" (no compound) and "solvent control" (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the % viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Determination of 50% Inhibitory Concentration (IC50) by Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate to achieve 80-90% confluency on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. In a separate tube, dilute the EV-A71 stock to a concentration that will result in a clear cytopathic effect in 48-72 hours (e.g., 100 TCID50).
-
Treatment and Infection: Add the diluted compound to the wells. Subsequently, add the diluted virus to all wells except the "cells only" and "compound toxicity" controls. Include a "virus only" control.
-
Incubation: Incubate the plate at 37°C, 5% CO2, and observe daily for the appearance of CPE.
-
CPE Assessment: After 48-72 hours, when the "virus only" control wells show significant CPE, stain the cells with a crystal violet solution.
-
Quantification: Elute the crystal violet with methanol (B129727) and measure the absorbance at 595 nm.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the "virus only" control after subtracting the background from the "cells only" control. Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Host signaling pathways modulated by EV-A71 infection.
References
Troubleshooting EV-A71-IN-2 insolubility issues
Welcome to the technical support center for EV-A71-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the insolubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. Many organic small molecules exhibit good solubility in DMSO.[1][2] It is crucial to use a low concentration of DMSO in your final assay medium (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[3] Here are several steps you can take to address this:
-
Optimize Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing or mixing vigorously. Never add the aqueous buffer to the DMSO stock.[1]
-
Use Intermediate Dilutions: Prepare intermediate dilutions in DMSO before the final dilution into your aqueous buffer.[1]
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can help maintain solubility. However, be cautious of compound degradation with prolonged heat.[1]
-
Sonication: Brief sonication in a water bath can help break up precipitate and facilitate dissolution.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, and must be consistent across all wells, including vehicle controls.[2] Higher concentrations can be toxic to cells and may affect experimental outcomes.
Q4: How should I store the stock solution of this compound?
A4: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots.[2] This practice prevents repeated freeze-thaw cycles, which can lead to compound degradation and the absorption of water by DMSO, potentially causing your compound to precipitate out of solution.[2]
Troubleshooting Guides
Issue 1: Compound is not fully dissolving in DMSO for the initial stock solution.
-
Problem: Visible particulate matter remains after adding DMSO and vortexing.
-
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting and Mitigating Off-Target Effects of EV-A71 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating potential off-target effects of small molecule inhibitors targeting Enterovirus A71 (EV-A71). The following information is structured to address common questions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with EV-A71 inhibitors?
A1: Off-target effects occur when a small molecule inhibitor, such as one designed to target an EV-A71 viral protein, binds to and modulates the activity of unintended cellular proteins.[1][2] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended host proteins can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the on-target antiviral activity.[1][2]
-
Poor clinical translatability: Promising antiviral activity in preclinical models may not translate to clinical success if the effects are primarily due to off-target interactions that cause unforeseen side effects in humans.
Q2: My EV-A71 inhibitor shows potent antiviral activity in cell culture, but also significant cytotoxicity. How can I determine if the cytotoxicity is an off-target effect?
A2: Several strategies can help distinguish between on-target antiviral cytotoxicity and off-target effects:
-
Dose-response analysis: Carefully titrate the inhibitor to determine if the antiviral effective concentration (EC50) is significantly lower than the cytotoxic concentration (CC50). A large therapeutic index (CC50/EC50) suggests the cytotoxicity may be an off-target effect at higher concentrations.
-
Use of control compounds: Include a structurally similar but biologically inactive analog of your inhibitor as a negative control. If the inactive analog also shows cytotoxicity, it suggests the chemical scaffold itself may have off-target liabilities.
-
Genetic validation: Use techniques like CRISPR-Cas9 or siRNA to knock down the intended viral target. If the phenotype of target knockdown does not match the phenotype of inhibitor treatment, it points towards off-target effects.
-
Orthogonal inhibitors: Test other structurally and mechanistically different inhibitors of the same EV-A71 target. If they show antiviral activity without the same cytotoxic profile, it's likely your initial inhibitor has off-target effects.
Q3: What are the current strategies to proactively reduce off-target effects during the development of EV-A71 inhibitors?
A3: Proactive measures can be taken to design and select inhibitors with higher specificity:
-
Rational drug design: Utilize computational and structural biology tools to design molecules with high predicted specificity for the EV-A71 target protein's binding pocket.
-
High-throughput screening (HTS): Screen large compound libraries to identify multiple chemical scaffolds with on-target activity, allowing for the selection of those with the most favorable selectivity profiles.
-
Proteome-wide profiling: Employ unbiased techniques to identify all cellular proteins that the inhibitor binds to. This can be done through methods like chemical proteomics.
-
Kinase selectivity profiling: As many small molecule inhibitors unintentionally target kinases, screening your compound against a panel of kinases is a crucial step to identify potential off-target interactions.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Inconsistent antiviral activity across different cell lines. | Expression levels of on-target or off-target proteins may vary between cell lines. | 1. Confirm Target Expression: Verify the expression level of the intended EV-A71 target protein in the different cell lines. 2. Proteomic Analysis: If possible, perform proteomic analysis on the different cell lines to identify variations in potential off-target proteins. 3. Use a Rescue Experiment: Overexpress the intended target in a low-response cell line to see if it sensitizes the cells to the inhibitor. |
| High background signal or unexpected phenotype in control cells. | The inhibitor's scaffold may have inherent off-target activity. | 1. Test an Inactive Analog: Synthesize or obtain a structurally similar but inactive version of your inhibitor to use as a negative control. 2. Vehicle Control Check: Ensure that the vehicle (e.g., DMSO) concentration is not causing the observed effects. |
| Discrepancy between inhibitor phenotype and genetic knockdown of the target. | The inhibitor is likely acting through one or more off-targets. | 1. Off-Target Prediction: Use computational tools to predict potential off-targets based on the inhibitor's structure. 2. Broad-Spectrum Profiling: Perform experimental screens like kinase panels or proteome-wide binding assays to identify unintended targets. 3. Validate Off-Targets: Use siRNA or CRISPR to knock down the identified off-targets and see if it phenocopies the inhibitor's effect. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target interactions of an EV-A71 inhibitor with a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates at room temperature to allow the kinase reaction to proceed.
-
Signal Detection: Stop the reaction and read the signal using a suitable plate reader (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase to assess the inhibitor's selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the EV-A71 inhibitor to its intended target protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Figure 1: On-target vs. off-target inhibitor effects on EV-A71 replication.
Caption: Figure 2: A stepwise workflow for identifying and addressing off-target effects.
Caption: Figure 3: A logical diagram for troubleshooting inconsistent experimental results.
References
Improving the stability of EV-A71-IN-2 in solution
Welcome to the technical support center for EV-A71-IN-2, a novel inhibitor of Enterovirus A71. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I observed precipitation when I diluted my this compound stock solution in my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The solubility of this compound in aqueous solutions is limited. Try lowering the final concentration of the inhibitor in your assay.
-
Increase the DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help to keep the compound in solution. However, always run a vehicle control to account for any effects of the solvent.
-
Use a Surfactant: For in vitro assays that do not involve live cells, the addition of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01%) can help to maintain the solubility of the compound.
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions of this compound for extended periods. Prepare fresh dilutions from your DMSO stock solution immediately before each experiment.
Q3: How should I store the this compound stock solution?
A3: For long-term storage, the lyophilized powder of this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the DMSO stock solution is expected to be stable for several months.
Q4: I am not seeing the expected inhibitory activity of this compound in my viral replication assay. What are the possible reasons?
A4: A lack of inhibitory activity can stem from several factors. Consider the following possibilities:
-
Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution has not undergone an excessive number of freeze-thaw cycles.
-
Incorrect Concentration: Double-check your calculations for the dilution of the stock solution to the final working concentration.
-
Assay-Specific Issues: The effectiveness of an inhibitor can be highly dependent on the specific assay conditions.
-
High Cell Density: A very high cell density might reduce the effective concentration of the inhibitor per cell.
-
High Multiplicity of Infection (MOI): A high viral load might overcome the inhibitory effect of the compound. Consider performing your assay with a lower MOI.
-
Serum Protein Binding: Components in the cell culture medium, such as serum proteins, can bind to the inhibitor and reduce its effective concentration. Consider reducing the serum percentage during the treatment period, if your cells can tolerate it.
-
-
Timing of Addition: The inhibitory effect of this compound may be stage-specific in the viral life cycle. A time-of-addition assay can help determine the optimal window for treatment.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common stability and activity issues with this compound.
Issue 1: Precipitate Formation in Solution
| Observation | Potential Cause | Recommended Action |
| Precipitate visible immediately after diluting DMSO stock in aqueous buffer. | Poor aqueous solubility. | 1. Decrease the final concentration of this compound.2. Increase the final DMSO concentration (if permissible in the assay).3. Prepare fresh dilutions for each experiment. |
| Solution becomes cloudy over time at room temperature or 37°C. | Temperature-dependent precipitation or aggregation. | 1. Perform experiments immediately after dilution.2. Consider pre-warming the buffer before adding the compound. |
| Precipitate forms after adding to cell culture medium containing serum. | Binding to serum proteins leading to insolubility. | 1. Reduce the serum concentration in the medium during inhibitor treatment.2. Wash cells with serum-free medium before adding the inhibitor in a low-serum medium. |
Issue 2: Inconsistent or No Inhibitory Activity
| Observation | Potential Cause | Recommended Action |
| No inhibition of viral replication observed. | 1. Inactive compound (degradation).2. Incorrect concentration.3. Inappropriate assay conditions. | 1. Use a fresh aliquot of the stock solution. Confirm storage conditions were appropriate.2. Verify all dilution calculations.3. Optimize assay parameters: lower MOI, reduce cell density, or perform a time-of-addition study. |
| High variability between replicate experiments. | 1. Inconsistent dilution preparation.2. Incomplete dissolution of the compound.3. Cell health variability. | 1. Ensure thorough mixing when preparing dilutions.2. Visually inspect for complete dissolution before adding to the assay.3. Monitor cell viability and ensure consistent cell seeding density. |
| Loss of activity over the course of a multi-day experiment. | Degradation of the compound in the culture medium. | 1. Replenish the medium with fresh this compound at regular intervals (e.g., every 24 hours). |
Experimental Protocols
Protocol 1: Time-of-Addition Assay
This assay helps to determine which stage of the viral life cycle is inhibited by this compound.
-
Seed host cells (e.g., RD cells) in a multi-well plate and allow them to adhere overnight.
-
Infect the cells with EV-A71 at a known MOI.
-
Add this compound at its effective concentration at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
Incubate for a defined period (e.g., 24 hours).
-
Quantify viral replication at the end of the incubation period using a suitable method, such as RT-qPCR for viral RNA or a plaque assay for infectious virus particles.
Protocol 2: Viral Inactivation Assay
This assay determines if this compound has a direct effect on the integrity of viral particles.
-
Incubate a known titer of EV-A71 with different concentrations of this compound for 1 hour at 37°C. Include a no-compound control.
-
Serially dilute the virus-compound mixtures.
-
Infect susceptible host cells with the dilutions.
-
After an appropriate incubation period, assess the infectivity using a plaque assay or TCID50 assay. A reduction in viral titer in the presence of the compound suggests direct viral inactivation.[2]
Visual Guides
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Technical Support Center: Overcoming EV-A71 Resistance to Capsid-Binding Inhibitors
Disclaimer: Information regarding the specific compound "EV-A71-IN-2" is not publicly available. This guide is based on the known mechanisms of a similar capsid-binding inhibitor, EV-A71-IN-1, and general principles of resistance to this class of antiviral compounds. The troubleshooting strategies and protocols provided are broadly applicable to researchers working with EV-A71 capsid inhibitors.
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with EV-A71 and capsid-binding inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for capsid-binding inhibitors like EV-A71-IN-1?
A1: Capsid-binding inhibitors are small molecules that insert into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cell receptors and release its RNA genome into the cell. This ultimately blocks the initial stages of viral infection.
Q2: My EV-A71 inhibitor (e.g., this compound) has suddenly lost its effectiveness in our cell-based assays. What could be the cause?
A2: A sudden loss of efficacy is a strong indicator of the emergence of a drug-resistant viral population. RNA viruses like EV-A71 have a high mutation rate, and continuous selective pressure from an antiviral compound can lead to the selection of viral variants with mutations that confer resistance.
Q3: How can I confirm that my virus stock has become resistant to the inhibitor?
A3: To confirm resistance, you should perform a dose-response assay (e.g., a plaque reduction assay) to compare the EC50 (half-maximal effective concentration) of your current virus stock to the original, sensitive parental strain. A significant increase in the EC50 value for your current stock indicates resistance. Subsequently, sequencing the VP1 region of the viral genome is recommended to identify specific mutations that may be responsible for the resistance.
Q4: We've sequenced the VP1 gene of our resistant EV-A71 strain and found a mutation. What does this mean?
A4: Mutations in the VP1 protein, particularly in or near the hydrophobic pocket where capsid binders interact, are a common mechanism of resistance. These mutations can alter the shape or chemical environment of the binding pocket, reducing the affinity of the inhibitor for its target.
Q5: What are some common mutations in the EV-A71 VP1 protein that confer resistance to capsid binders?
A5: Several mutations in the VP1 protein have been associated with resistance to various capsid inhibitors. The specific mutation will depend on the inhibitor and the virus strain. For a pyridyl imidazolidinone compound, a single amino acid change at position 192 of VP1 was shown to confer resistance.[1][2] Other studies have identified mutations at positions like V179 in VP1 that can lead to resistance.[3]
Q6: Can I use a higher concentration of my inhibitor to overcome resistance?
A6: While increasing the concentration might overcome low-level resistance, it is often not a viable long-term solution. High concentrations of the inhibitor may lead to cytotoxicity (harm to the host cells), and the virus may develop even higher levels of resistance. It is crucial to determine the cytotoxic concentration 50 (CC50) of your compound to ensure you are working within a safe therapeutic window.
Q7: Are there alternative strategies to combat the emergence of resistance to a single antiviral agent?
A7: Yes, combination therapy is a promising strategy. Using two or more antiviral drugs with different mechanisms of action can significantly delay or prevent the development of resistance.[4][5] For example, a capsid binder could be combined with a protease inhibitor (like rupintrivir) or a polymerase inhibitor.
II. Data Presentation
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for a Capsid Inhibitor against Sensitive and Resistant EV-A71 Strains
| Virus Strain | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| EV-A71 (Wild-Type) | Capsid Inhibitor | 0.5 | >100 | >200 |
| EV-A71 (Resistant) | Capsid Inhibitor | 25 | >100 | >4 |
Table 2: Examples of VP1 Mutations Associated with Resistance to Capsid-Binding Inhibitors
| Inhibitor Class | Example Compound | Associated VP1 Mutations | Reference |
| Pyridyl Imidazolidinones | BPR0Z-194 | V192M | |
| Benzothiophene Derivatives | PR66 | V179F | |
| WIN series compounds | WIN 51711 | I113, S196 |
III. Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining EC50
This assay measures the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Host cells susceptible to EV-A71 (e.g., RD or Vero cells)
-
24-well plates
-
EV-A71 stock (wild-type and potentially resistant strains)
-
Antiviral compound stock solution
-
Culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., culture medium with 1.2% carboxymethylcellulose)
-
Formalin (4% in PBS) for fixing
-
Crystal violet solution (0.5%) for staining
Procedure:
-
Seed 24-well plates with host cells to form a confluent monolayer overnight.
-
Prepare serial dilutions of the antiviral compound in culture medium.
-
Pre-incubate a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with each drug dilution for 1 hour at room temperature.
-
Remove the growth medium from the cell monolayers and infect with the virus-drug mixtures. Include a "virus only" control.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium.
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formalin for at least 30 minutes.
-
Stain the cells with 0.5% crystal violet and wash with water.
-
Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the plaque number by 50% compared to the "virus only" control.
Protocol 2: Generation and Identification of Resistant EV-A71
Materials:
-
EV-A71 wild-type stock
-
Host cells (e.g., RD cells)
-
Capsid-binding inhibitor
-
T-25 flasks or 6-well plates
-
RNA extraction kit
-
RT-PCR reagents and primers for VP1 gene amplification
-
Sanger sequencing service
Procedure:
-
Serial Passage: Infect host cells with EV-A71 at a low multiplicity of infection (MOI) in the presence of the inhibitor at its EC50 concentration.
-
Incubate until cytopathic effect (CPE) is observed. Harvest the virus from the supernatant.
-
Use the harvested virus to infect fresh cells, again in the presence of the inhibitor.
-
Repeat this process for several passages (e.g., 10-20 passages). If the virus begins to cause CPE more rapidly at the same inhibitor concentration, it may be developing resistance.
-
Confirmation of Resistance: Use the passaged virus in a plaque reduction assay (Protocol 1) to determine its EC50 and compare it to the wild-type virus.
-
Genotypic Analysis:
-
Extract viral RNA from the resistant virus stock.
-
Perform RT-PCR to amplify the VP1 coding region.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the resulting sequence with the wild-type VP1 sequence to identify mutations.
-
IV. Visualizations
Caption: Capsid inhibitors bind to a hydrophobic pocket in VP1, preventing viral attachment and uncoating.
Caption: A logical workflow to confirm and characterize resistance to an EV-A71 inhibitor.
References
- 1. Mutation in Enterovirus 71 Capsid Protein VP1 Confers Resistance to the Inhibitory Effects of Pyridyl Imidazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutation in enterovirus 71 capsid protein VP1 confers resistance to the inhibitory effects of pyridyl imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of EV-A71 Inhibitor Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of poorly soluble Enterovirus 71 (EV-A71) inhibitors, exemplified by a hypothetical compound, EV-A71-IN-2.
Frequently Asked Questions (FAQs)
1. What are the initial steps for formulating a poorly soluble EV-A71 inhibitor like this compound for in vivo studies?
Given that this compound is described as soluble in DMSO for in vitro use, it is likely a poorly water-soluble compound. The initial step is to determine its physicochemical properties, such as solubility in a range of pharmaceutically acceptable solvents and pH-dependent solubility. For a hypothetical compound like this compound with low aqueous solubility, common formulation strategies include:
-
Co-solvent systems: Utilizing a mixture of a primary solvent (like DMSO) with other less toxic, water-miscible co-solvents (e.g., polyethylene (B3416737) glycol 300/400, propylene (B89431) glycol, ethanol).
-
Suspensions: If the compound is not amenable to solubilization, creating a micronized suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) is a viable option.
-
Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance oral absorption.
2. Which animal models are most appropriate for evaluating the in vivo efficacy of an EV-A71 inhibitor?
The choice of animal model is critical and depends on the specific research question. Commonly used models for EV-A71 infection include:
-
Neonatal mice (e.g., BALB/c, ICR): These are highly susceptible to EV-A71 infection and are often used to study viral pathogenesis and the efficacy of antiviral agents. However, their immature immune system is a key consideration.[1]
-
Transgenic mice: Mice expressing the human EV-A71 receptor, hSCARB2, are susceptible to infection at an older age and can develop neurological symptoms similar to those in humans, making them suitable for evaluating neurotropic effects of inhibitors.[2][3]
-
Immunodeficient mice (e.g., AG129): Mice lacking interferon receptors are more susceptible to clinical isolates of EV-A71.[4]
-
Non-human primates (e.g., rhesus macaques, cynomolgus monkeys): These models can replicate many aspects of human EV-A71 infection, including neurological disease, but are associated with significant ethical and cost considerations.[4]
3. What are the recommended routes of administration for an EV-A71 inhibitor in these animal models?
The route of administration should align with the intended clinical application and the characteristics of the animal model. Common routes for EV-A71 antiviral studies include:
-
Oral (p.o.): Gavage administration is relevant for developing orally bioavailable drugs. However, absorption can be a challenge for poorly soluble compounds.
-
Intraperitoneal (i.p.): This route is frequently used in preclinical studies to bypass initial metabolic hurdles and ensure systemic exposure.
-
Intramuscular (i.m.): Can provide a depot effect for sustained release.
-
Intracranial (i.c.) or Intraspinal: These direct administration routes are used to study the effects of the inhibitor specifically within the central nervous system (CNS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound upon dilution or administration. | The formulation is not stable in an aqueous environment. The concentration of the organic solvent (e.g., DMSO) may be too high, causing it to "crash out" when introduced into the bloodstream. | - Decrease the concentration of the primary solvent and increase the proportion of co-solvents. - Prepare a nanosuspension to improve stability and dissolution rate. - Consider alternative formulation strategies like lipid-based systems. |
| High variability in plasma concentrations between animals. | Poor oral absorption due to low solubility. Inconsistent formulation (e.g., non-uniform suspension). | - Optimize the formulation to enhance solubility and dissolution. - For suspensions, ensure consistent particle size and uniform dispersion before each administration. - Consider a different route of administration (e.g., i.p.) to assess systemic efficacy before optimizing for oral delivery. |
| Lack of in vivo efficacy despite good in vitro potency. | - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism/clearance). - Insufficient drug concentration at the target site of viral replication (e.g., CNS). - The animal model may not be appropriate. | - Conduct pharmacokinetic studies to determine the exposure levels of the compound. - Analyze tissue distribution to see if the drug reaches target organs. - Select an animal model known to be susceptible to the specific EV-A71 strain being used. |
| Toxicity observed in the vehicle control group. | The concentration of the solvent (e.g., DMSO) may be toxic to the animals. | - Reduce the concentration of the potentially toxic solvent in the vehicle. The final concentration of DMSO should be kept as low as possible, ideally below 1% for in vivo studies. - Explore alternative, less toxic solvent systems. |
Quantitative Data Summary
As specific data for this compound is unavailable, the following tables provide an example of how to structure and present data for a hypothetical EV-A71 inhibitor.
Table 1: In Vitro Antiviral Activity of a Hypothetical EV-A71 Inhibitor
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MRC-5 | 0.29 | >100 | >345 |
| RD | 1.66 | >100 | >60 |
Table 2: Example Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| i.v. | 5 | 1500 | 0.08 | 3000 | 100 |
| p.o. | 20 | 300 | 2 | 1500 | 12.5 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal Injection
-
Preparation of the Vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, and 50% sterile saline (0.9% NaCl).
-
Dissolution of the Compound: Weigh the required amount of the EV-A71 inhibitor and dissolve it in the 10% DMSO portion of the vehicle.
-
Mixing: Gradually add the PEG400 while vortexing to ensure complete dissolution.
-
Final Dilution: Add the sterile saline to the mixture and vortex until a clear, homogenous solution is obtained.
-
Administration: Administer the formulation to the animals via intraperitoneal injection at the desired dose volume (e.g., 10 mL/kg).
Protocol 2: Evaluation of In Vivo Efficacy in a Neonatal Mouse Model
-
Animal Model: Use 7-day-old BALB/c mice.
-
Virus Challenge: Infect the mice with a lethal dose (e.g., 10x LD50) of a mouse-adapted EV-A71 strain via intraperitoneal injection.
-
Treatment: Administer the formulated EV-A71 inhibitor or vehicle control to the mice at a predetermined dose and schedule (e.g., twice daily for 7 days, starting 1 hour post-infection).
-
Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, limb paralysis) and survival for at least 14 days.
-
Endpoint Analysis: At the end of the study or upon euthanasia, collect tissues (e.g., brain, spinal cord, muscle) to determine viral loads (by qPCR or plaque assay) and for histopathological analysis.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the study of EV-A71 inhibitors.
Caption: Simplified lifecycle of EV-A71, highlighting key stages for antiviral intervention.
Caption: EV-A71 evasion of the host innate immune response.
Caption: General workflow for preclinical evaluation of an EV-A71 inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A practical method for evaluating the in vivo efficacy of EVA-71 vaccine using a hSCARB2 knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Experimental animal models for development of human enterovirus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of a Potent EV-A71 Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with potent Enterovirus A71 (EV-A71) inhibitors that may exhibit cytotoxicity. The information provided here is intended to help users identify and address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this potent EV-A71 inhibitor?
A1: This inhibitor is designed to target the EV-A71 3C protease (3Cpro). The 3C protease is a viral enzyme crucial for the cleavage of the viral polyprotein into functional structural and non-structural proteins, a process essential for viral replication.[1][2] Additionally, the 3C protease cleaves various host proteins to disrupt the host's innate immune response.[1][2][3][4] By inhibiting the 3C protease, this compound aims to block viral replication and potentially modulate the host's immune response to the infection.
Q2: Why am I observing significant cytotoxicity in my uninfected control cells treated with the inhibitor?
A2: High concentrations of the inhibitor may lead to off-target effects, causing cytotoxicity in the absence of viral infection. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to identify a therapeutic window. We recommend performing a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) on uninfected cells to determine the CC50.
Q3: My infected cells treated with the inhibitor are showing more cell death than the untreated infected cells. What could be the reason?
A3: This could be due to a combination of virus-induced cytopathic effect (CPE) and inhibitor-induced cytotoxicity. EV-A71 infection itself can induce apoptosis and other cell death pathways.[1][2] The added stress from the inhibitor, even at sub-toxic concentrations, might exacerbate cell death in infected cells. Consider performing a time-course experiment and using lower, non-toxic concentrations of the inhibitor. Additionally, analyzing markers of apoptosis (e.g., caspase activation) can help dissect the cause of cell death.
Q4: How can I differentiate between virus-induced cytopathic effect (CPE) and inhibitor-induced cytotoxicity?
A4: To distinguish between these two effects, it is essential to include proper controls in your experiments:
-
Uninfected cells + Inhibitor: This will determine the baseline cytotoxicity of the inhibitor.
-
Infected cells (no inhibitor): This will show the level of cell death caused by the virus alone.
-
Uninfected cells (no inhibitor): This serves as the baseline for normal cell viability. By comparing the results from these controls with your experimental group (Infected cells + Inhibitor), you can better attribute the observed cell death to either the virus, the inhibitor, or a synergistic effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in uninfected cells | Inhibitor concentration is too high. | Perform a dose-response curve to determine the CC50 and use concentrations well below this value. |
| Cell line is particularly sensitive to the inhibitor. | Test the inhibitor on a different cell line known to be permissive to EV-A71 infection (e.g., RD, Vero, HeLa cells).[5] | |
| Contamination of the inhibitor stock. | Prepare a fresh stock solution of the inhibitor and filter-sterilize it. | |
| Inconsistent antiviral activity | Inaccurate viral titer. | Re-titer your viral stock using a plaque assay or TCID50 assay to ensure a consistent multiplicity of infection (MOI). |
| Degradation of the inhibitor. | Store the inhibitor stock at the recommended temperature and protect it from light. Prepare fresh dilutions for each experiment. | |
| Cell confluency is not optimal. | Ensure consistent cell seeding density and confluency at the time of infection and treatment. | |
| Increased cell death in treated, infected cells | Synergistic cytotoxic effect. | Lower the inhibitor concentration and/or the MOI. |
| The inhibitor affects a cellular pathway vital for cell survival that is also targeted by the virus. | Investigate the effect of the inhibitor on key cellular signaling pathways (e.g., MAPK, PI3K/Akt) in both infected and uninfected cells.[6] |
Quantitative Data Summary
The following table provides a generalized summary of expected quantitative data for a potent EV-A71 3C protease inhibitor. Note: These values are illustrative and should be experimentally determined for your specific inhibitor and cell lines.
| Parameter | RD Cells | Vero Cells | HeLa Cells |
| IC50 (µM) | 0.1 - 1.0 | 0.5 - 2.5 | 0.2 - 1.5 |
| CC50 (µM) | > 20 | > 50 | > 30 |
| Selectivity Index (SI = CC50/IC50) | > 20 | > 20 | > 20 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
For cytotoxicity determination, treat uninfected cells with serial dilutions of the inhibitor. For antiviral activity, infect cells with EV-A71 at a specific MOI for 2 hours, then replace the inoculum with media containing serial dilutions of the inhibitor.
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Plaque Reduction Assay
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of the viral stock and infect the cells for 1 hour.
-
Remove the inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose (B213101) containing different concentrations of the inhibitor.
-
Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.
Visualizations
Caption: EV-A71 lifecycle and the target of the 3C protease inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Enterovirus A71 Proteins: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3C protease of enterovirus A71 counteracts the activity of host zinc-finger antiviral protein (ZAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EV-A71 Mechanism of Entry: Receptors/Co-Receptors, Related Pathways and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of timing for EV-A71-IN-2 treatment post-infection
Technical Support Center: EV-A71-IN-2
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound. The following troubleshooting guides and FAQs are designed to address specific issues related to the optimization of treatment timing post-infection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly specific, non-competitive inhibitor of the Enterovirus A71 (EV-A71) 3C protease (3Cpro). The 3Cpro enzyme is a critical viral proteinase responsible for cleaving the viral polyprotein into mature structural and non-structural proteins essential for viral replication.[1][2][3] Additionally, EV-A71 3Cpro is known to cleave host cell proteins, which helps the virus evade the host's innate immune response, particularly the type I interferon (IFN) signaling pathway.[4][5][6] By inhibiting 3Cpro, this compound not only halts the production of new viral components but may also mitigate the virus's ability to counteract host defenses.
Q2: What is the critical time window for administering this compound after infection?
A2: The efficacy of this compound is critically dependent on its time of addition. The compound targets an early-to-middle stage of the viral life cycle (polyprotein processing). Therefore, it is most effective when administered shortly after viral entry and the initiation of viral RNA translation. Experimental data indicates that treatment is highly effective when initiated between 0 and 4 hours post-infection (hpi). The antiviral activity significantly decreases at later time points as the viral replication machinery becomes fully established and viral polyprotein processing is already well underway.
Q3: How do I design an experiment to confirm the optimal treatment window in my specific cell system?
A3: A time-of-addition assay is the standard method for determining the effective window of an antiviral compound.[7][8][9][10] This involves infecting a synchronized population of cells and then adding the compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hpi). The viral yield or cytopathic effect is then measured at a fixed endpoint (e.g., 12 or 24 hpi) to determine when the compound loses its effectiveness. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides & Data
Issue: Observed Antiviral Efficacy is Lower Than Expected
If you are observing suboptimal results, the most common variable is the timing of treatment. The tables below present representative data from time-of-addition experiments to illustrate this critical point.
Data Presentation
Table 1: Effect of this compound Treatment Timing on Viral Titer Reduction
| Time of Drug Addition (Hours Post-Infection) | Viral Titer (TCID₅₀/mL) | Fold Reduction vs. Untreated |
| 0 | 1.5 x 10³ | 667 |
| 2 | 9.8 x 10³ | 102 |
| 4 | 8.1 x 10⁴ | 12 |
| 6 | 5.5 x 10⁵ | 1.8 |
| 8 | 9.2 x 10⁵ | 1.1 |
| Untreated Control | 1.0 x 10⁶ | 1 |
| Representative data from an experiment in human rhabdomyosarcoma (RD) cells infected with EV-A71 at a Multiplicity of Infection (MOI) of 0.1. This compound was used at 10x EC₅₀. Viral titers were determined at 12 hpi. |
Table 2: Impact of Treatment Timing on Cell Viability
| Time of Drug Addition (Hours Post-Infection) | Cell Viability (% of Mock-Infected Control) |
| 0 | 94% |
| 2 | 88% |
| 4 | 71% |
| 6 | 52% |
| 8 | 41% |
| Untreated Virus Control | 38% |
| Cell viability was assessed via MTS assay at 24 hpi in RD cells infected at an MOI of 0.1. |
Troubleshooting Steps:
-
Synchronize Infection: Ensure your infection protocol is synchronized. This is typically achieved by adsorbing the virus for 1 hour at a low temperature (like 4°C) or at 37°C, followed by washing the cells to remove unbound virus. This wash step marks your "0 hours post-infection" time point.[8]
-
Verify MOI: An excessively high Multiplicity of Infection (MOI) can accelerate the viral replication cycle, thereby shortening the effective treatment window. For optimization experiments, using a low MOI (0.01-0.1) is recommended.[9]
-
Prepare Fresh Compound: Ensure that working dilutions of this compound are prepared fresh from a properly stored stock solution to ensure its potency.
Experimental Protocols & Visualizations
Protocol 1: Time-of-Addition Assay
This protocol details the methodology to determine the time-dependent antiviral activity of this compound.[8][9][11]
Methodology:
-
Cell Seeding: Seed host cells (e.g., RD cells) in 24-well plates so they form a confluent monolayer on the day of the experiment.
-
Virus Infection: Aspirate the culture medium. Infect the cell monolayer with EV-A71 at a pre-determined MOI (e.g., 0.1) in a small volume of serum-free medium. Allow the virus to adsorb for 1 hour at 37°C.
-
Synchronization: After the adsorption period, remove the viral inoculum and wash the cells twice with sterile Phosphate-Buffered Saline (PBS) to remove any unbound virus. Add fresh, complete culture medium to each well. This point is defined as 0 hours post-infection (hpi) .
-
Staggered Treatment: At designated time points (e.g., 0, 2, 4, 6, 8 hpi), add this compound at its final working concentration to the appropriate wells. Include a vehicle-only (e.g., DMSO) control for the "Untreated" condition.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a total duration of 12 to 24 hours.
-
Endpoint Analysis:
-
Viral Titer: Harvest the supernatant from each well. Perform serial dilutions and determine the viral titer using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.
-
Cell Viability: In a parallel plate, assess the cytopathic effect (CPE) or quantify cell viability using a colorimetric assay (e.g., MTS, MTT).
-
Diagram 1: Time-of-Addition Experimental Workflow
Caption: Workflow for a time-of-addition assay to determine the effective window of this compound.
Diagram 2: EV-A71 Life Cycle & this compound Mechanism of Action
Caption: EV-A71 replication cycle showing inhibition of 3C protease-mediated polyprotein processing by this compound.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection [frontiersin.org]
- 3. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EV-A71 Mechanism of Entry: Receptors/Co-Receptors, Related Pathways and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Innate Immune Responses to Enterovirus A71 and Viral Evasion Strategies [mdpi.com]
- 6. Activation of Host Cellular Signaling and Mechanism of Enterovirus 71 Viral Proteins Associated with Hand, Foot and Mouth Disease | MDPI [mdpi.com]
- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Troubleshooting inconsistent results with EV-A71-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EV-A71-IN-2, a novel inhibitor of Enterovirus A71 (EV-A71). The information is designed to help users address common experimental challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the hydrophobic pocket within the viral capsid protein VP1 of EV-A71.[1][2] By binding to this pocket, this compound stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the release of the viral RNA into the host cell cytoplasm. This inhibition of uncoating effectively halts the viral replication cycle at an early stage.[1][3]
Caption: Mechanism of this compound action.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize solvent-induced cytotoxicity.
Q3: Does this compound have activity against other enteroviruses?
A3: The activity of this compound has been primarily characterized against various sub-genotypes of EV-A71. Due to the high conservation of the VP1 hydrophobic pocket among some enteroviruses, it may exhibit activity against other members of the Enterovirus A species, such as Coxsackievirus A16 (CV-A16). However, its efficacy against other enterovirus species is expected to be limited. Cross-reactivity studies are recommended to determine its activity spectrum in your specific context.
Troubleshooting Inconsistent Results
Issue 1: High Variability in EC50 Values
Q: We are observing significant well-to-well and experiment-to-experiment variability in the half-maximal effective concentration (EC50) of this compound. What are the potential causes and solutions?
A: Inconsistent EC50 values can arise from several factors related to the compound, the virus, or the assay itself.
Caption: Troubleshooting inconsistent EC50 values.
Troubleshooting Steps:
-
Compound Handling:
-
Solubility Check: Before adding to the cell culture medium, visually inspect the diluted this compound solution for any precipitation. If precipitation is observed, consider preparing fresh dilutions or using a lower final concentration of DMSO.
-
Fresh Preparations: Prepare fresh serial dilutions of the compound for each experiment from a frozen stock to avoid degradation.
-
-
Virus Preparation and Titration:
-
Accurate Titer: Ensure the virus stock is accurately titrated immediately before use. EC50 values are highly dependent on the multiplicity of infection (MOI).
-
Prevent Aggregation: Thaw virus stocks quickly and keep them on ice. Briefly vortex or sonicate the virus stock before dilution to prevent aggregation, which can lead to inconsistent infection rates.
-
-
Assay Conditions:
-
Cell Confluency: Seed cells at a consistent density to ensure they are in a similar metabolic state and at the appropriate confluency at the time of infection.
-
Quality Control: Include a positive control (another known EV-A71 inhibitor) and a negative control (vehicle only) in every plate to assess the validity of the assay.
-
Issue 2: High Cytotoxicity Observed
Q: At concentrations close to the EC50, we are observing significant cell death, making it difficult to interpret the antiviral effect. How can we address this?
A: High cytotoxicity can mask the true antiviral activity of a compound. The therapeutic window is determined by the selectivity index (SI), calculated as CC50 / EC50.
Quantitative Data Summary
| Cell Line | CC50 (µM) | EV-A71 Strain | EC50 (µM) | Selectivity Index (SI) |
| RD | >50 | BrCr | 0.25 | >200 |
| Vero | 35 | C4 | 0.40 | 87.5 |
| SK-N-SH | 25 | B5 | 0.30 | 83.3 |
Troubleshooting Steps:
-
Confirm CC50: Determine the 50% cytotoxic concentration (CC50) of this compound on uninfected cells using a sensitive cytotoxicity assay (e.g., MTT, MTS, or LDH release assay).
-
Reduce Incubation Time: For antiviral assays, consider reducing the incubation time. A shorter incubation period (e.g., 24-48 hours) may be sufficient to measure viral inhibition while minimizing compound-induced cytotoxicity.
-
Use a Different Assay Endpoint: Instead of relying solely on cell viability assays (like CPE reduction), quantify viral RNA (qRT-PCR) or viral protein expression (Western blot or immunofluorescence) as a measure of antiviral activity. These endpoints are often less affected by the cytostatic or cytotoxic effects of the compound.
Issue 3: Loss of Antiviral Activity
Q: After several passages of the virus in the presence of this compound, the compound's inhibitory effect is significantly reduced. Is this due to resistance?
A: A decrease in efficacy after serial passaging is a strong indicator of the development of antiviral resistance. EV-A71, like other RNA viruses, has a high mutation rate, which can lead to the selection of resistant variants.
Workflow to Investigate Resistance
Caption: Workflow for investigating resistance.
Investigative Steps:
-
Isolate and Characterize: Isolate the virus from the culture that shows reduced susceptibility. Compare the EC50 of this passaged virus to the original wild-type virus. A significant increase in the EC50 value confirms a resistant phenotype.
-
Genotypic Analysis: Perform sequence analysis of the VP1 gene from the resistant virus. Mutations in or near the hydrophobic pocket are likely responsible for the resistance.
-
Reverse Genetics: To confirm that a specific mutation confers resistance, introduce the mutation into an infectious clone of the wild-type virus using site-directed mutagenesis. The resulting recombinant virus should exhibit the resistant phenotype.
Detailed Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
-
Cell Seeding: Seed RD (rhabdomyosarcoma) cells in 24-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus-Compound Incubation: Mix the compound dilutions with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate at 37°C for 1 hour.
-
Infection: Remove the growth medium from the cells and inoculate the wells with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-4 days).
-
Staining: Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet to visualize and count the plaques.
-
Calculation: The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Protocol 2: MTT Cytotoxicity Assay for CC50 Determination
-
Cell Seeding: Seed RD cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with vehicle control (DMSO) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The CC50 is the compound concentration that reduces cell viability by 50% compared to the vehicle-treated control cells.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals and vaccines for Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of EV-A71 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals working with small molecule inhibitors of Enterovirus A71 (EV-A71), a significant pathogen responsible for hand, foot, and mouth disease (HFMD) and severe neurological complications in children.[1][2][3][4] While information on a specific inhibitor designated "EV-A71-IN-2" is not publicly available, this resource addresses common challenges and strategies for enhancing the specificity of any anti-EV-A71 compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and characterization of EV-A71 inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Active Concentrations | 1. Off-target effects on essential host cellular pathways. 2. Non-specific binding to cellular components. 3. Inhibition of host factors required for cell viability. | 1. Counter-screening: Test the compound against a panel of unrelated viruses and cell lines to identify off-target activities. 2. Target Deconvolution: Utilize techniques like chemical proteomics or genetic knockdown (siRNA/CRISPR) of the intended target to confirm the on-target mechanism. 3. Structural Modification: Synthesize and test analogs of the lead compound to identify modifications that reduce cytotoxicity while maintaining antiviral activity. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism). 2. Inadequate distribution to the site of viral replication (e.g., central nervous system).[5] 3. The in vitro cell model does not accurately reflect the in vivo environment. | 1. Pharmacokinetic Profiling: Conduct studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. 2. Formulation Development: Optimize the drug delivery system to improve bioavailability and tissue targeting. 3. Animal Model Selection: Use relevant animal models, such as hSCARB2 knock-in mice, that mimic human EV-A71 pathogenesis for efficacy testing. |
| Development of Drug-Resistant Viral Strains | 1. High mutation rate of the EV-A71 RNA genome. 2. Sub-optimal dosing leading to incomplete viral suppression. | 1. Resistance Mapping: Sequence the genome of resistant viral isolates to identify mutations in the drug target. 2. Combination Therapy: Investigate the synergistic effects of combining the inhibitor with other antiviral agents that have different mechanisms of action. 3. Targeting Host Factors: Develop inhibitors that target host proteins essential for viral replication, which are less likely to mutate. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistent viral titer or preparation. 3. Instability of the compound in the experimental medium. | 1. Standardize Protocols: Maintain detailed and consistent protocols for cell culture, viral infection, and compound treatment. 2. Viral Titer QC: Accurately determine the viral titer for each experiment using methods like the TCID50 assay. 3. Compound Stability Assay: Assess the stability of the inhibitor under experimental conditions (e.g., in cell culture medium at 37°C). |
Frequently Asked Questions (FAQs)
Q1: What are the primary viral targets for developing specific EV-A71 inhibitors?
A1: The EV-A71 life cycle presents several potential drug targets. Key viral proteins include:
-
Capsid Proteins (VP1-VP4): These are involved in host cell receptor binding and entry. Inhibitors can block viral attachment and uncoating.
-
Proteases (2Apro and 3Cpro): These enzymes are crucial for cleaving the viral polyprotein into functional proteins. Their inhibition halts viral replication.
-
RNA-dependent RNA polymerase (3Dpol): This enzyme is essential for replicating the viral RNA genome.
-
Non-structural proteins (e.g., 2C): These proteins have roles in viral uncoating, RNA replication, and modulation of the host immune response.
Q2: How can I determine if my inhibitor is targeting a viral protein or a host factor?
A2: A time-of-addition experiment is a valuable initial step. By adding the inhibitor at different stages of the viral life cycle (pre-infection, during infection, post-infection), you can infer its likely target. For example, an inhibitor that is only effective when added before or during infection may target viral entry. To confirm the target, you can perform resistance selection studies. Viruses that develop resistance to the inhibitor will likely have mutations in the gene encoding the target protein.
Q3: What are the advantages and disadvantages of targeting host factors to inhibit EV-A71?
A3:
-
Advantages: Targeting host factors can have a broader-spectrum antiviral effect and a higher barrier to resistance development, as host genes mutate at a much lower rate than viral genomes.
-
Disadvantages: Inhibiting host factors carries a higher risk of off-target effects and cellular toxicity, as these proteins are often involved in normal cellular functions.
Q4: Which cell lines are most appropriate for in vitro testing of EV-A71 inhibitors?
A4: The choice of cell line can significantly impact experimental outcomes. Commonly used cell lines for EV-A71 research include:
-
Vero cells (African green monkey kidney): Highly permissive to EV-A71 infection and often used for viral propagation and titration.
-
RD cells (human rhabdomyosarcoma): A human cell line that is also highly susceptible to EV-A71.
-
SK-N-SH cells (human neuroblastoma): Relevant for studying the neurological aspects of EV-A71 infection. It is advisable to test inhibitors in multiple cell lines, including those relevant to the primary sites of infection in humans (e.g., intestinal and neuronal cells), to ensure the observed antiviral activity is not cell-type specific.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
Objective: To determine the concentration of an inhibitor that protects cells from virus-induced cell death.
Methodology:
-
Seed a 96-well plate with a suitable cell line (e.g., Vero or RD cells) and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with EV-A71 at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours. Include uninfected and untreated-infected controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor the cells daily for the appearance of CPE.
-
After the incubation period, assess cell viability using a colorimetric assay such as MTT or crystal violet staining.
-
Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%.
Viral Titer Reduction Assay
Objective: To quantify the reduction in infectious virus production in the presence of an inhibitor.
Methodology:
-
Seed cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with serial dilutions of the inhibitor for a specified time.
-
Infect the cells with EV-A71 at a known MOI.
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the inhibitor dilutions.
-
Incubate for a full replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant and perform serial dilutions.
-
Determine the viral titer in the supernatant of each well using a TCID50 (50% Tissue Culture Infectious Dose) assay on a fresh monolayer of susceptible cells.
-
Calculate the reduction in viral titer for each inhibitor concentration compared to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key aspects of EV-A71 infection and inhibitor characterization.
Caption: Simplified lifecycle of EV-A71, highlighting key stages for therapeutic intervention.
Caption: Experimental workflow for assessing the specificity of an EV-A71 inhibitor.
Caption: EV-A71 viral proteases interfere with host innate immune signaling pathways.
References
- 1. Enterovirus A71 2B Inhibits Interferon-Activated JAK/STAT Signaling by Inducing Caspase-3-Dependent Karyopherin-α1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterovirus 71 - Wikipedia [en.wikipedia.org]
- 4. Enterovirus 71 [who.int]
- 5. Understanding Enterovirus 71 Neuropathogenesis and Its Impact on Other Neurotropic Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of EV-A71-IN-2 and Other Enterovirus A71 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a significant pediatric pathogen and a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), which can sometimes lead to severe neurological complications. The development of effective antiviral therapies is a critical unmet medical need. This guide provides a comparative analysis of the investigational anti-EV-A71 agent, EV-A71-IN-2, with other known EV-A71 inhibitors, supported by available experimental data.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound against Enterovirus A71 in comparison to a selection of other inhibitors targeting various stages of the viral life cycle. Efficacy is presented as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively.
| Inhibitor | Target | Cell Line | EC₅₀ / IC₅₀ (µM) | Citation |
| This compound | Not Specified | MRC-5 | 0.29 (EC₅₀) | [1] |
| RD | 1.66 (EC₅₀) | [1] | ||
| Rupintrivir | 3C Protease | Vero | 0.18 (EC₅₀) | |
| Favipiravir | 3D RNA Polymerase | Vero | 68.74 (EC₅₀) | [2] |
| Pleconaril | VP1 Capsid Protein | - | >262 (EC₅₀) | [3] |
| Pirodavir | VP1 Capsid Protein | - | - | [4] |
| Enviroxime | 3A Protein | - | - | |
| Rosmarinic Acid | VP1 Capsid Protein | HeLa | - |
Note: The specific experimental conditions and virus strains may vary between studies, affecting direct comparability. The absence of a value indicates that the specific data point was not available in the searched literature.
Experimental Protocols
The determination of antiviral efficacy relies on standardized in vitro assays. Below are detailed methodologies for common assays used to evaluate EV-A71 inhibitors.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
-
Cell Seeding: Host cells (e.g., RD, Vero, or MRC-5 cells) are seeded in 96-well plates at a density that allows for the formation of a confluent monolayer overnight.
-
Virus Infection and Compound Treatment: The cell monolayer is infected with EV-A71 at a specific Multiplicity of Infection (MOI). Simultaneously, serial dilutions of the test compound are added to the wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period that allows for the development of significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT, MTS, or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles, observed as plaques, in the presence of an antiviral compound.
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6-well or 12-well plates.
-
Virus Adsorption: The cell monolayer is infected with a dilution of EV-A71 calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU). The virus is allowed to adsorb to the cells for 1 hour at 37°C.
-
Compound Treatment and Overlay: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium containing a semi-solid substance (e.g., agarose (B213101) or carboxymethylcellulose) and varying concentrations of the test compound is added. This semi-solid medium restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Plates are incubated for 2-4 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye such as crystal violet, which stains the living cells, leaving the plaques (areas of dead or lysed cells) unstained. The number of plaques in each well is then counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the EV-A71 lifecycle and the host cell signaling pathways that are often manipulated during infection, highlighting the targets of various antiviral agents.
Caption: EV-A71 lifecycle and points of therapeutic intervention.
Caption: EV-A71 modulation of host cell signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EV-A71 Inhibition: Pleconaril vs. Rupintrivir
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a significant pediatric pathogen and a primary cause of hand, foot, and mouth disease (HFMD). In severe cases, EV-A71 infection can lead to devastating neurological complications and even death. The development of effective antiviral therapies is a critical unmet need. This guide provides a comparative analysis of two antiviral compounds, pleconaril (B1678520) and rupintrivir (B1680277), which target different stages of the EV-A71 life cycle.
Mechanism of Action: A Tale of Two Targets
The antiviral strategies of pleconaril and rupintrivir are fundamentally different, targeting distinct essential processes in the EV-A71 replication cycle.
Pleconaril: A Capsid Binder with Variable Efficacy
Pleconaril is a well-characterized antiviral agent that belongs to the "WIN" series of compounds. Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell. By inhibiting uncoating, pleconaril effectively blocks the initiation of viral replication. However, its efficacy against EV-A71 has been reported to be strain-dependent and, in some cases, weak or absent.[1]
Rupintrivir: A Potent 3C Protease Inhibitor
Rupintrivir (also known as AG7088) is a peptidomimetic inhibitor that targets the viral 3C protease (3Cpro).[2][3] The 3C protease is a crucial viral enzyme responsible for cleaving the viral polyprotein into individual structural and non-structural proteins. This cleavage process is essential for the formation of a functional viral replication complex and the assembly of new virions.[3] Rupintrivir acts as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue in the active site of the 3C protease. This inactivation of the 3C protease halts the processing of the viral polyprotein, thereby inhibiting viral replication.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of pleconaril and rupintrivir against EV-A71 from various studies. It is important to note that the inhibitory concentrations can vary depending on the EV-A71 strain, the cell line used, and the specific assay conditions.
| Compound | Target | Assay Type | Cell Line | EV-A71 Strain(s) | IC50 / EC50 | Reference(s) |
| Pleconaril | Viral Capsid (VP1) | Cytopathic Effect (CPE) | RD | Not Specified | > 100 µM | |
| CPE | Not Specified | Tainan/4643/1998, MP4 | > 5 µM | |||
| CPE | Not Specified | Not Specified | > 262 µmol/L | |||
| CPE | Various | 214 clinical isolates (various enteroviruses) | 0.002 to 3.4 µM (broad enterovirus panel) | |||
| Rupintrivir | 3C Protease | Protease Inhibition | - | Recombinant 3Cpro | IC50: 1.65 µM | |
| Protease Inhibition | - | Recombinant 3Cpro | IC50: 7.3 ± 0.8 μM | |||
| Protease Inhibition | - | Recombinant 3Cpro | IC50: 2.3 ± 0.5 µM | |||
| CPE | RD | BJ/CHN/2008 | EC50: ~1 nM |
Experimental Protocols
The determination of antiviral efficacy relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Rhabdomyosarcoma [RD] or Vero cells) at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (pleconaril or rupintrivir) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect them with a predetermined amount of EV-A71 (e.g., a multiplicity of infection [MOI] of 0.1). Simultaneously, add the diluted compounds to the respective wells. Include control wells with virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-3 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or MTS assay. This involves adding the reagent to the wells, incubating for a specified time, and then measuring the absorbance or fluorescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral cytopathic effect compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.
-
Cell Seeding: Seed a 6-well or 12-well plate with a host cell line (e.g., RD or Vero cells) to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, pre-incubate a known titer of EV-A71 (e.g., 100 plaque-forming units [PFU]) with serial dilutions of the test compound for a specified time (e.g., 1 hour) at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Staining and Counting: Fix the cells with a solution like 4% formaldehyde (B43269) and then stain with a dye such as crystal violet. Plaques will appear as clear zones against the stained cell monolayer. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.
Visualizing the Mechanisms of Inhibition
The following diagrams illustrate the distinct stages of the EV-A71 life cycle targeted by pleconaril and rupintrivir.
Caption: Targeted stages of the EV-A71 life cycle by pleconaril and rupintrivir.
Caption: Workflow for in vitro antiviral assays.
Conclusion
Pleconaril and rupintrivir represent two distinct approaches to inhibiting EV-A71 replication. Pleconaril, a capsid binder, has shown inconsistent activity against EV-A71, which may limit its clinical utility for this specific pathogen. In contrast, rupintrivir, a 3C protease inhibitor, demonstrates potent and consistent inhibition of EV-A71 in vitro. The different mechanisms of action and efficacy profiles of these two compounds highlight the importance of targeting multiple viral proteins in the development of a comprehensive antiviral strategy against EV-A71. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these and other novel EV-A71 inhibitors.
References
Comparative Analysis of EV-A71 Capsid Inhibitors Against Diverse Genotypes
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a significant pediatric pathogen and the primary causative agent of severe hand, foot, and mouth disease (HFMD), which can lead to life-threatening neurological complications.[1] The genetic diversity of EV-A71, classified into genotypes A, B, and C with multiple subgenotypes, presents a challenge for the development of broadly effective antiviral therapies and vaccines.[2] This guide provides a comparative analysis of the in vitro efficacy of representative viral capsid-binding inhibitors against various EV-A71 genotypes, supported by experimental data and detailed protocols.
Introduction to EV-A71 Genotypes
EV-A71 is a single-stranded RNA virus that exhibits considerable genetic variation.[3] Based on the sequence of the VP1 capsid protein, the virus is categorized into three main genotypes: A, B, and C. Genotypes B and C are further divided into subgenotypes (B1-B5 and C1-C5).[1][2] Different genotypes and subgenotypes have been associated with outbreaks in various geographical regions, with B5 and C4 being particularly prevalent in Asia-Pacific countries.[1] The constant evolution and emergence of new strains, such as the C1 genotype, can impact the efficacy of existing vaccines and necessitate the development of broad-spectrum antiviral agents.[2]
Mechanism of Action: Capsid Binders
One of the most promising classes of direct-acting antivirals against EV-A71 is the capsid-binding inhibitors.[2] These small molecules, often referred to as "WIN compounds," bind to a hydrophobic pocket within the VP1 capsid protein.[4] This binding stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[4] By locking the virion in a stable, non-infectious state, these inhibitors effectively halt the viral life cycle at an early stage.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of two representative capsid inhibitors, Vapendavir and Pirodavir, against a panel of EV-A71 strains from different genogroups. The data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral cytopathic effect (CPE).
| Inhibitor | Genotype/Subgenotype | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Vapendavir | A | BrCr | 0.361 | >262 | >725 | [2] |
| B2 | 7423-MS-87 | 0.957 | >262 | >274 | [2] | |
| B5 | N3340-TW-02 | 0.482 | >262 | >543 | [2] | |
| C2 | 2331-TW-89 | 0.453 | >262 | >578 | [2] | |
| C4 | Fuyang-AN-China-08 | 0.513 | >262 | >510 | [2] | |
| Pirodavir | A | BrCr | 0.421 | >262 | >622 | [2] |
| B2 | 7423-MS-87 | 0.528 | >262 | >496 | [2] | |
| B5 | N3340-TW-02 | 0.412 | >262 | >636 | [2] | |
| C2 | 2331-TW-89 | 0.498 | >262 | >526 | [2] | |
| C4 | Fuyang-AN-China-08 | 0.556 | >262 | >471 | [2] |
Data synthesized from a study by Begga et al. (2015). EC50 values represent the mean from multiple experiments. CC50 (50% cytotoxic concentration) was determined in the same cell line used for antiviral assays.
Note: The data indicates that both Vapendavir and Pirodavir exhibit potent, broad-spectrum activity against EV-A71 genotypes A, B, and C in vitro, with high selectivity indices suggesting a favorable safety profile at the cellular level.
Experimental Protocols
The following is a representative protocol for determining the in vitro antiviral activity of compounds against EV-A71 using a cytopathic effect (CPE) reduction assay.
Materials and Reagents
-
Cell Line: Human Rhabdomyosarcoma (RD) cells.
-
Virus Strains: EV-A71 genotypes A, B2, B5, C2, C4.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Assay Medium: DMEM with 2% FBS.
-
Test Compounds: Stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Cell Viability Reagent: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt (MTS).
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), inverted microscope.
Antiviral Activity (CPE Reduction) Assay
-
Cell Seeding: Seed RD cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Infection and Treatment:
-
Remove the culture medium from the cell monolayers.
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01) to the wells containing the compounds.[5]
-
Include "cell control" wells (cells with medium only) and "virus control" wells (cells with virus and medium, no compound).
-
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.
-
Data Analysis:
-
After incubation, visually inspect the cells under a microscope for the presence of CPE.
-
Quantify cell viability using an MTS assay according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration using a non-linear regression analysis.
-
Cytotoxicity Assay
-
Cell Seeding: Seed RD cells as described for the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells (without virus).
-
Incubation: Incubate for the same duration as the antiviral assay (3 days).
-
Data Analysis:
-
Measure cell viability using the MTS assay.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
Visualizing Pathways and Workflows
Caption: The lifecycle of Enterovirus A71 (EV-A71) within a host cell.
Caption: Mechanism of action for EV-A71 capsid-binding inhibitors.
References
- 1. Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into In Vitro Adaptation of EV71 and Analysis of Reduced Virulence by In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of Rupintrivir, a Broad-Spectrum Enterovirus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The development of antiviral agents against EV-A71 is a key area of research. While the specific compound "EV-A71-IN-2" is not documented in the scientific literature, this guide focuses on a well-characterized and potent inhibitor of enterovirus replication, Rupintrivir (B1680277) (also known as AG7088) , to illustrate the principles of cross-reactivity among enteroviruses.
Rupintrivir is a peptidomimetic irreversible inhibitor of the 3C protease, an enzyme essential for the replication of rhinoviruses and other picornaviruses.[3][4][5] The 3C protease is responsible for cleaving the viral polyprotein into functional viral proteins. By inhibiting this protease, rupintrivir effectively halts viral replication. This guide provides a comparative analysis of rupintrivir's antiviral activity against EV-A71 and other members of the Enterovirus genus, supported by experimental data and protocols.
Data Presentation: Antiviral Activity of Rupintrivir
The following table summarizes the 50% effective concentration (EC50) of rupintrivir against various enteroviruses, as determined by in vitro cell-based assays. The EC50 value represents the concentration of the drug that inhibits 50% of viral activity. A lower EC50 value indicates higher potency.
| Virus Target | Virus Species/Serotype | Cell Line | EC50 (µM) | Reference |
| Enterovirus A | Enterovirus A71 (EV-A71) | RD | ~0.001 | |
| Enterovirus A71 (EV-A71) | - | 0.781 | ||
| Coxsackievirus A16 (CV-A16) | - | 0.331 | ||
| Coxsackievirus A21 | MRC-5 | 0.147 | ||
| Enterovirus B | Coxsackievirus B3 | MRC-5 | 0.183 | |
| Echovirus 11 | MRC-5 | 0.014 | ||
| Enterovirus C | Poliovirus 1 | - | >1 | |
| Rhinovirus A/B | Human Rhinovirus (HRV) | H1-HeLa, MRC-5 | 0.023 (mean for 48 serotypes) | |
| Other | Enterovirus 70 | MRC-5 | 0.007 |
Note: The reported EC50 values for rupintrivir against EV-A71 show variability across different studies, which may be due to differences in viral strains, cell lines, and assay methodologies.
Experimental Protocols
The data presented above are typically generated using cell-based antiviral assays. A common method is the Cytopathic Effect (CPE) Reduction Assay, which measures the ability of a compound to protect cells from virus-induced death.
Cytopathic Effect (CPE) Reduction Assay Protocol
Objective: To determine the EC50 of an antiviral compound against a specific enterovirus.
1. Materials:
-
Cells: A susceptible cell line for the target enterovirus (e.g., RD cells for EV-A71, H1-HeLa or MRC-5 cells for rhinoviruses).
-
Virus: A stock of the enterovirus with a known titer (plaque-forming units/mL or TCID50/mL).
-
Media:
-
Growth Medium (e.g., MEM with 10% Fetal Bovine Serum).
-
Assay Medium (e.g., MEM with 2% Fetal Bovine Serum).
-
-
Compound: Test compound (e.g., rupintrivir) dissolved in a suitable solvent like DMSO.
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microscope, spectrophotometer.
-
Reagents: Cell viability dye (e.g., Neutral Red or Crystal Violet), fixing solution (e.g., formaldehyde).
2. Experimental Workflow:
Caption: Workflow of a typical Cytopathic Effect (CPE) reduction assay.
3. Method:
-
Cell Seeding: Seed a 96-well plate with host cells and incubate overnight to achieve a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions (e.g., half-log10) of the test compound in assay medium.
-
Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, add the virus suspension to the wells at a pre-determined multiplicity of infection (MOI). Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells on each plate.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2 to 4 days, or until the virus control wells show approximately 80-100% CPE.
-
Staining: Discard the medium, fix the cells with a fixing agent, and stain the remaining viable cells with a solution like 0.5% crystal violet.
-
Quantification: After washing away excess stain, solubilize the dye and measure the absorbance using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the cell and virus controls.
-
The EC50 value is determined by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
-
In parallel, a cytotoxicity assay (without virus) is performed to determine the 50% cytotoxic concentration (CC50), which is used to calculate the selectivity index (SI = CC50/EC50).
Mechanism of Action Visualization
Rupintrivir targets the enterovirus 3C protease (3Cpro), which is crucial for the viral life cycle. The virus translates its RNA genome into a single large polyprotein, which must be cleaved by viral proteases (2Apro and 3Cpro) to release individual functional proteins. Rupintrivir blocks this processing step.
Caption: Rupintrivir inhibits viral replication by blocking 3C protease activity.
Conclusion
Rupintrivir demonstrates potent antiviral activity against a broad range of enteroviruses, including the clinically significant EV-A71. Its efficacy against various serotypes of rhinoviruses, coxsackieviruses, and echoviruses highlights its potential as a broad-spectrum antiviral agent. The compound's mechanism of action, targeting the highly conserved 3C protease, is a key factor in its wide range of activity. The data and protocols presented in this guide serve as a valuable resource for researchers working on the discovery and development of new antiviral therapies for diseases caused by enteroviruses. The observed cross-reactivity of rupintrivir underscores the feasibility of developing broad-spectrum inhibitors for this important family of viruses.
References
Confirming the Target of EV-A71-IN-2: A Comparative Guide to Genetic Validation Approaches
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications in young children.[1][2][3] The development of effective antiviral therapies is crucial, and a key aspect of this is the accurate identification and validation of drug targets. This guide provides a comparative overview of genetic approaches to confirm the target of a hypothetical inhibitor, EV-A71-IN-2, which is presumed to target a host factor essential for viral replication. We will compare its proposed mechanism with other known EV-A71 inhibitors and provide detailed experimental protocols for target validation.
Performance Comparison of EV-A71 Inhibitors
The development of antivirals for EV-A71 has led to the discovery of numerous inhibitors with diverse mechanisms of action.[1] These can be broadly categorized into direct-acting antivirals, which target viral proteins, and host-targeting antivirals.[1] The following table summarizes the performance of several known EV-A71 inhibitors, providing a benchmark against which the efficacy of a new compound like this compound can be assessed.
| Inhibitor Class | Example Compound | Target | Potency (EC50/IC50) | Mechanism of Action | Reference |
| Viral Capsid Inhibitor | Rupintrivir | 3C Protease | 0.18 µM | Inhibits viral polyprotein processing.[4] | [4] |
| Viral Capsid Inhibitor | Pleconaril | VP1 Hydrophobic Pocket | >262 µM (strain dependent) | Stabilizes the viral capsid, preventing uncoating.[1] | [1] |
| 2C Protein Inhibitor | Imidazolidinone derivative PR66 | 2C Protein | 0.019 µM | Disrupts viral RNA replication and encapsidation.[1] | [1] |
| Host Factor Inhibitor | Cyclosporine A | Cyclophilin A (CypA) | 3.38 µM | Inhibits the interaction between CypA and the viral capsid protein VP1, affecting uncoating.[1] | [1] |
| Hypothetical Host Factor Inhibitor | This compound | Host Factor X | (To be determined) | Inhibits the function of a host protein essential for viral replication. | N/A |
Genetic Approaches to Confirm the Target of this compound
Genetic methods are indispensable for validating the molecular target of a novel inhibitor. These techniques involve modulating the expression of the putative target gene to observe the consequential effects on viral replication and inhibitor efficacy.
Key Genetic Validation Experiments
| Experiment | Objective | Expected Outcome if Target is Confirmed |
| siRNA/shRNA Knockdown | To transiently reduce the expression of the target host protein. | Reduced viral replication in cells with target knockdown, mimicking the effect of the inhibitor. The inhibitor will show reduced efficacy in knockdown cells as its target is already diminished. |
| CRISPR-Cas9 Knockout | To permanently ablate the gene encoding the target host protein. | Complete or significant resistance to viral infection in knockout cells. The inhibitor will have no effect in knockout cells as its target is absent. |
| Overexpression of Target Protein | To increase the cellular concentration of the target protein. | Increased viral replication. The inhibitor may show reduced potency as higher concentrations are needed to inhibit the larger pool of target protein. |
| Rescue Experiments | To reintroduce the target protein into knockout cells. | Restoration of susceptibility to viral infection and sensitivity to the inhibitor. |
Experimental Protocols
siRNA-Mediated Knockdown of the Target Host Protein
Methodology:
-
Cell Culture: Plate human rhabdomyosarcoma (RD) cells, a cell line susceptible to EV-A71 infection, in 24-well plates at a density that allows for 50-60% confluency at the time of transfection.
-
Transfection: Transfect the RD cells with either a small interfering RNA (siRNA) specifically targeting the mRNA of the putative host factor or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and/or Western blotting to measure protein levels.
-
Viral Infection: Infect the remaining siRNA-treated and control cells with EV-A71 at a specified multiplicity of infection (MOI).
-
Inhibitor Treatment: Treat a parallel set of infected cells with this compound at various concentrations.
-
Analysis: After 24-48 hours of infection, assess the viral yield by plaque assay or qRT-PCR for viral RNA. The antiviral effect of the inhibitor can be determined by a CPE (cytopathic effect) reduction assay.
CRISPR-Cas9-Mediated Knockout of the Target Host Gene
Methodology:
-
gRNA Design and Cloning: Design and clone two to three single-guide RNAs (sgRNAs) targeting different exons of the host gene into a Cas9-expressing vector.
-
Transfection and Selection: Transfect RD cells with the sgRNA/Cas9 plasmids. Select for transfected cells using an appropriate marker (e.g., puromycin (B1679871) resistance).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Screening and Validation: Expand the clones and screen for target gene knockout by PCR, Sanger sequencing to identify indels, and Western blotting to confirm the absence of the protein.
-
Viral Infection and Inhibitor Assay: Perform viral infection and inhibitor treatment assays on the validated knockout and wild-type control cell lines as described in the siRNA protocol.
Visualizing the Validation Workflow and Viral Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: A flowchart outlining the key genetic experiments to validate the host factor target of a novel antiviral compound.
Caption: A simplified diagram of the EV-A71 replication cycle highlighting the role of a host factor and its inhibition by this compound.
Conclusion
The confirmation of a drug's target is a critical step in antiviral development. Genetic approaches such as siRNA/shRNA knockdown and CRISPR-Cas9 knockout provide robust methods for validating the target of novel inhibitors like this compound. By systematically modulating the expression of the putative target, researchers can unequivocally link the inhibitor's antiviral activity to its interaction with a specific host or viral protein. This guide provides a framework for designing and executing these essential validation studies, ultimately contributing to the development of effective therapies against EV-A71.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking EV-A71-IN-2: A Comparative Guide to Antiviral Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel anti-enterovirus compound, EV-A71-IN-2, against established reference compounds for Enterovirus A71 (EV-A71). The data presented is intended to aid researchers in evaluating the potential of this compound for further investigation and development.
Performance Data Summary
The antiviral activity and cytotoxicity of this compound and selected reference compounds are summarized in the tables below. It is important to note that antiviral potency can vary depending on the specific EV-A71 strain, the cell line used for testing, and the experimental protocol. The data presented here is compiled from various studies and should be considered in the context of the specified experimental conditions.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Not Specified | MRC-5 | 0.29[1] | Not Reported | Not Reported |
| This compound | Not Specified | RD | 1.66[1] | Not Reported | Not Reported |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of Reference Compounds
| Compound | Target | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Pleconaril | VP1 Capsid Protein | Various EV-A71 strains | Various | >262 (in one study)[2] | Not Reported | Not Reported |
| Rupintrivir (AG7088) | 3C Protease | EV71 (isolate BJ/CHN/2008) | RD | ~0.001[3][4] | >100 | >100,000 |
| Enviroxime | 3A Protein / PI4KB | EV-A71 | RD | 0.051 - 0.312[5] | 36.4[6] | >116 - 713 |
| Vapendavir | VP1 Capsid Protein | 21 EV-A71 strains | Various | 0.361 - 0.957[2] | Not Reported | Not Reported |
| Pirodavir | VP1 Capsid Protein | EV-A71 | Various | 0.074 - 5.746[5] | Not Reported | Not Reported |
Note: The EC50, CC50, and SI values for reference compounds are presented as a range based on available literature, reflecting the variability across different studies and experimental setups.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antiviral efficacy and cytotoxicity of compounds against EV-A71.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8][9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[7][9] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a specialized SDS-HCl solution) to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a functional assay that determines the ability of an antiviral compound to inhibit the lytic cycle of a virus.[11][12][13][14]
Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a monolayer of host cells. These areas, called plaques, can be visualized and counted. An effective antiviral agent will reduce the number of plaques in a dose-dependent manner.
Procedure:
-
Cell Seeding: Seed susceptible cells (e.g., RD or Vero cells) in 24- or 12-well plates and grow to a confluent monolayer.[11][15]
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound. In separate tubes, mix the compound dilutions with a known amount of EV-A71 (typically 50-100 plaque-forming units, PFU).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for virus adsorption.[11][15]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or Avicel) mixed with the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells.[11]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-7 days until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution like 4% formaldehyde (B43269) and then stain with a dye such as 0.5% crystal violet. Plaques will appear as clear zones against a stained background of viable cells.[11]
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the EV-A71 replication cycle, the points of intervention for different classes of antiviral compounds, and a typical experimental workflow for antiviral screening.
Caption: The Enterovirus A71 replication cycle and points of antiviral intervention.
Caption: A typical workflow for in vitro screening of anti-EV-A71 compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methods in Screening Antiviral Drugs Against Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Enterovirus A71 (EV-A71) in a BSL-2 Laboratory
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Enterovirus A71 (EV-A71), a Risk Group 2 pathogen. Adherence to these Biosafety Level 2 (BSL-2) protocols is imperative to ensure the safety of laboratory personnel and the prevention of environmental contamination.
Core Safety Principles
EV-A71 is primarily transmitted through the fecal-oral route, as well as via contact with respiratory secretions, fluid from blisters, and contaminated surfaces.[1][2] Therefore, laboratory procedures must be designed to minimize the creation of aerosols and prevent ingestion, inhalation, and mucous membrane exposure.[3]
Personal Protective Equipment (PPE)
Standard BSL-2 PPE is required at all times when handling EV-A71. This includes a dedicated lab coat, single-use disposable gloves, and safety glasses.[4] For procedures with a high potential for aerosol generation, additional PPE, such as a face shield, may be necessary.[5]
Table 1: Personal Protective Equipment for EV-A71 Handling
| PPE Item | Specifications |
| Laboratory Coat | Buttoned, long-sleeved. Must remain in the laboratory. |
| Gloves | Disposable, nitrile or latex. Change when contaminated or compromised. |
| Eye Protection | Safety glasses or goggles. |
| Face Protection | Face shield required for procedures with high splash or aerosol potential. |
| Footwear | Closed-toe shoes. |
Operational Procedures
Donning and Doffing of Personal Protective Equipment
Proper technique in donning and doffing PPE is critical to prevent self-contamination. The following workflow must be strictly followed.
Caption: Sequential process for correctly donning Personal Protective Equipment.
Caption: Sequential process for correctly doffing Personal Protective Equipment.
Decontamination and Disinfection
EV-A71 is a non-enveloped virus, which makes it more resistant to some disinfectants. Therefore, the use of appropriate virucidal agents is essential.
Table 2: Recommended Disinfectants for EV-A71
| Disinfectant | Concentration | Contact Time | Application |
| Sodium Hypochlorite (Bleach) | 1:10 dilution of household bleach (approx. 0.5% or 5000 ppm) | At least 20 minutes | Work surfaces, equipment, liquid waste. |
| Accelerated Hydrogen Peroxide | 0.5% | 1 minute for virucidal activity | Work surfaces, equipment. |
| EPA-Registered Disinfectants | Per manufacturer's instructions | Per manufacturer's instructions | Must have a label claim against non-enveloped viruses (e.g., norovirus, poliovirus, rhinovirus). |
-
At the end of each work session and after any spills, decontaminate all work surfaces and equipment.
-
Apply a 1:10 dilution of fresh bleach or another approved disinfectant to the surface.
-
Ensure the surface remains wet for the required contact time (at least 20 minutes for bleach).
-
Wipe the surface with a disposable towel.
Waste Disposal Plan
All waste generated from the handling of EV-A71 is considered biohazardous and must be decontaminated prior to disposal.
Solid Waste Disposal
-
Collection: All solid waste (e.g., gloves, lab coats, petri dishes, flasks) contaminated with EV-A71 must be collected in a designated biohazard bag (orange or red) placed within a leak-proof container with a lid.
-
Decontamination: Once the biohazard bag is three-quarters full, it should be securely closed and transported in a secondary container to an autoclave.
-
Autoclaving: Autoclave the waste at 121°C for a minimum of 60 minutes to ensure sterilization.
-
Final Disposal: After autoclaving, the decontaminated waste can be disposed of as regular medical waste.
Liquid Waste Disposal
-
Collection: Collect all liquid waste contaminated with EV-A71 in a leak-proof container.
-
Chemical Decontamination: Add undiluted household bleach to the liquid waste to achieve a final concentration of 1:10.
-
Contact Time: Allow the bleach to have a contact time of at least 20 minutes.
-
Final Disposal: After decontamination, the liquid waste can be carefully poured down a laboratory sink with copious amounts of running water.
Sharps Disposal
-
Collection: All sharps (e.g., needles, serological pipettes, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled with the biohazard symbol.
-
Decontamination: When the sharps container is three-quarters full, it should be sealed and autoclaved.
-
Final Disposal: Dispose of the autoclaved sharps container as regulated medical waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling EV-A71 and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
